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  • Product: (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride
  • CAS: 1417569-73-3

Core Science & Biosynthesis

Foundational

(4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride Abstract (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride is a valuable heterocyclic building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride

Abstract

(4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a reactive amino group and a carboxylic acid moiety on a pyrazole scaffold, makes it a versatile intermediate for the synthesis of complex pharmaceutical agents.[1][2][3] This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway to this compound, designed for researchers, chemists, and professionals in the field of drug development. The narrative emphasizes the chemical principles behind each step, offering field-proven insights into experimental choices and protocol execution to ensure reproducibility and success.

Introduction and Retrosynthetic Analysis

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] The title compound, (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride, serves as a key precursor for more elaborate molecular architectures. Its synthesis requires a strategic approach to correctly functionalize the pyrazole ring at the N1 and C4 positions.

A logical retrosynthetic analysis breaks down the target molecule into readily available starting materials. The final hydrochloride salt is formed from its freebase, (4-Amino-1H-pyrazol-1-yl)acetic acid. The acetic acid group can be installed via hydrolysis of a corresponding ester, such as an ethyl ester. This ester functionality is introduced by N-alkylation of a pyrazole ring. The crucial 4-amino group is most cleanly and efficiently generated through the reduction of a 4-nitro group. This leads to a key intermediate, ethyl (4-nitro-1H-pyrazol-1-yl)acetate, which can be synthesized from 4-nitro-1H-pyrazole and ethyl bromoacetate. Finally, 4-nitro-1H-pyrazole is accessible through the direct nitration of pyrazole itself, a commodity chemical.

This multi-step pathway is advantageous as it utilizes cost-effective starting materials and employs robust, scalable chemical transformations.

G Target (4-Amino-1H-pyrazol-1-YL)acetic acid HCl Freebase (4-Amino-1H-pyrazol-1-yl)acetic acid Target->Freebase  Salt Formation Ester_Amine Ethyl (4-amino-1H-pyrazol-1-yl)acetate Freebase->Ester_Amine  Ester Hydrolysis Ester_Nitro Ethyl (4-nitro-1H-pyrazol-1-yl)acetate Ester_Amine->Ester_Nitro  Nitro Reduction Nitro_Pyrazole 4-Nitro-1H-pyrazole Ester_Nitro->Nitro_Pyrazole  N-Alkylation Alkylating_Agent Ethyl Bromoacetate Ester_Nitro->Alkylating_Agent Pyrazole Pyrazole Nitro_Pyrazole->Pyrazole  Nitration

Caption: Retrosynthetic analysis of the target compound.

The Synthetic Pathway: A Step-by-Step Elucidation

The chosen pathway proceeds in five distinct stages, each optimized for yield and purity.

G cluster_0 Overall Workflow Py Pyrazole NP 4-Nitro-1H-pyrazole Py->NP Step 1: Nitration ENP Ethyl (4-nitro-1H- pyrazol-1-yl)acetate NP->ENP Step 2: N-Alkylation EAP Ethyl (4-amino-1H- pyrazol-1-yl)acetate ENP->EAP Step 3: Reduction AAP (4-Amino-1H-pyrazol-1-yl) acetic acid EAP->AAP Step 4: Hydrolysis Target (4-Amino-1H-pyrazol-1-YL) acetic acid hydrochloride AAP->Target Step 5: Salt Formation

Caption: High-level overview of the synthetic workflow.

Step 1: Synthesis of 4-Nitro-1H-pyrazole

The initial step involves the electrophilic nitration of the pyrazole ring. While several methods exist, direct nitration using a mixture of nitric and sulfuric acids is a common approach.[4] The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich C4 position of the pyrazole.

Causality of Experimental Choices:

  • Reagents: A mixture of fuming nitric acid and fuming sulfuric acid provides the strongest possible nitrating medium, driving the reaction to completion.[4][5]

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature during the addition of pyrazole is critical to prevent runaway reactions and the formation of dinitrated or other side products.

Step 2: N-Alkylation of 4-Nitro-1H-pyrazole

This step introduces the acetic acid ester moiety onto the pyrazole ring. The acidic N-H proton of 4-nitro-1H-pyrazole is first removed by a base to generate a nucleophilic pyrazolide anion. This anion then attacks an electrophilic alkylating agent, ethyl bromoacetate, in a classic Sₙ2 reaction.

Causality of Experimental Choices:

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the pyrazole N-H. It is preferred over stronger bases like sodium hydride for safety and ease of handling on a larger scale.[6]

  • Solvent: A polar aprotic solvent like acetone or DMF (dimethylformamide) is ideal as it dissolves the ionic intermediates and facilitates the Sₙ2 reaction without interfering with the nucleophile.[6]

  • Regioselectivity: Alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers. However, for 4-substituted pyrazoles, alkylation typically favors the N1 position due to steric hindrance from the C5 proton, leading to the desired product.[7]

Step 3: Reduction of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate

The conversion of the nitro group to a primary amine is a pivotal transformation. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and the simple removal of the catalyst by filtration.

Causality of Experimental Choices:

  • Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups.[8] A 5-10% loading is standard.

  • Hydrogen Source: Pressurized hydrogen gas (H₂) is the most common reductant. Alternatively, transfer hydrogenation using a source like ammonium formate can be employed for setups where handling H₂ gas is less convenient.

  • Solvent: A protic solvent like ethanol or methanol is excellent for this reaction as it readily dissolves the substrate and does not poison the catalyst.

Step 4: Saponification (Ester Hydrolysis)

The ethyl ester is hydrolyzed to the corresponding carboxylic acid. This is typically achieved through base-mediated hydrolysis, known as saponification. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form the carboxylate salt.

Causality of Experimental Choices:

  • Base: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are commonly used. LiOH is often preferred for its higher solubility in mixed aqueous/organic solvent systems.

  • Reaction Monitoring: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is fully consumed.

  • Workup: After hydrolysis, the reaction mixture is acidified. This crucial step protonates the carboxylate anion to yield the neutral carboxylic acid and also neutralizes any excess base.

Step 5: Hydrochloride Salt Formation

The final step is the conversion of the freebase amino acid into its more stable and often more crystalline hydrochloride salt. This is a simple acid-base reaction.

Causality of Experimental Choices:

  • Acid: Hydrochloric acid is used to form the hydrochloride salt. It can be added as a solution in a solvent like ether or isopropanol, or as concentrated aqueous HCl.

  • Solvent: A solvent in which the freebase is soluble but the hydrochloride salt is insoluble is chosen to facilitate precipitation of the final product. Anhydrous ethanol or isopropanol are common choices. This ensures a high recovery of the purified salt by filtration.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents such as fuming acids and ethyl bromoacetate are corrosive and toxic. Catalytic hydrogenation with H₂ gas carries a risk of fire or explosion and should only be performed by trained personnel with appropriate equipment.

Protocol 1: Synthesis of 4-Nitro-1H-pyrazole

  • To a stirred solution of concentrated sulfuric acid (150 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to 0-5 °C using an ice-salt bath.

  • Slowly add fuming nitric acid (50 mL) while maintaining the internal temperature below 10 °C.

  • Once the addition is complete, add pyrazole (50 g, 0.735 mol) portion-wise over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 6 hours.[4]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (1 kg) with vigorous stirring.

  • A pale yellow solid will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the solid under vacuum at 50 °C to afford 4-nitro-1H-pyrazole.

Protocol 2: Synthesis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate

  • In a round-bottom flask, suspend 4-nitro-1H-pyrazole (50 g, 0.442 mol) and finely ground potassium carbonate (73 g, 0.528 mol) in acetone (500 mL).[6]

  • To this stirred suspension, add ethyl bromoacetate (58 mL, 0.528 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 60-65 °C) and maintain for 6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by column chromatography or used directly in the next step if purity is sufficient.

Protocol 3: Synthesis of Ethyl (4-amino-1H-pyrazol-1-yl)acetate

  • Dissolve the crude ethyl (4-nitro-1H-pyrazol-1-yl)acetate (approx. 0.44 mol) in ethanol (600 mL) in a suitable hydrogenation vessel.

  • Carefully add 10% Palladium on Carbon (Pd/C, 5 g, ~10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate the atmosphere, and replace it with hydrogen gas.

  • Pressurize the vessel to 50 psi of H₂ and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude ethyl (4-amino-1H-pyrazol-1-yl)acetate as an oil or solid.

Protocol 4: Synthesis of (4-Amino-1H-pyrazol-1-yl)acetic acid

  • Dissolve the crude ethyl (4-amino-1H-pyrazol-1-yl)acetate (approx. 0.44 mol) in a mixture of tetrahydrofuran (THF, 300 mL) and water (150 mL).

  • Add sodium hydroxide (21 g, 0.528 mol) and stir the mixture at room temperature for 4 hours, or until TLC indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully adjust the pH to ~5-6 with concentrated hydrochloric acid. The product will precipitate as a zwitterionic solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, followed by a wash with cold ethanol.

  • Dry the solid under vacuum to obtain the freebase amino acid.

Protocol 5: Synthesis of (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride

  • Suspend the dry (4-Amino-1H-pyrazol-1-yl)acetic acid (approx. 0.4 mol) in anhydrous ethanol (400 mL).

  • Stir the suspension and add concentrated hydrochloric acid (37%, ~35 mL, 0.42 mol) dropwise. The solid may initially dissolve before the hydrochloride salt precipitates.

  • Stir the resulting thick slurry at room temperature for 1 hour, then cool to 0-5 °C for another hour to maximize precipitation.

  • Collect the white solid product by vacuum filtration.

  • Wash the filter cake with cold anhydrous ethanol and then with diethyl ether.

  • Dry the product in a vacuum oven at 60 °C to yield the final (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride.

Data Summary

StepProduct NameMolecular FormulaMol. Weight ( g/mol )Typical Yield (%)Physical State
14-Nitro-1H-pyrazoleC₃H₃N₃O₂113.0775-85Pale yellow solid
2Ethyl (4-nitro-1H-pyrazol-1-yl)acetateC₇H₉N₃O₄199.1680-90Oil or low-mp solid
3Ethyl (4-amino-1H-pyrazol-1-yl)acetateC₇H₁₁N₃O₂169.1890-98 (crude)Oil or solid
4(4-Amino-1H-pyrazol-1-yl)acetic acidC₅H₇N₃O₂141.1385-95White solid
5(4-Amino-1H-pyrazol-1-YL)acetic acid hydrochlorideC₅H₈ClN₃O₂177.5995-99White crystalline solid

Reaction Scheme Visualization

Caption: Detailed reaction scheme for the synthesis.

Conclusion

This guide outlines a robust and scalable five-step synthesis for (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride starting from pyrazole. Each step employs well-established chemical transformations, and the rationale behind the chosen conditions has been thoroughly explained to provide a deeper understanding of the process. By following these detailed protocols, researchers and drug development professionals can reliably produce this key intermediate for application in their synthetic programs.

References

  • Title: Practical multigram synthesis of 4- and 5-pyrazolylacetic acids Source: ChemRxiv URL: [Link]

  • Title: 4-Amino-1H-pyrazole Source: Chem-Impex URL: [Link]

  • Title: US Patent US3294814A - 4-nitropyrazoles Source: Google Patents URL
  • Title: Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides Source: AFINITICA URL: [Link]

  • Title: (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization Source: AWS URL: [Link]

  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: MDPI URL: [Link]

  • Title: Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: 4-nitro-1H-pyrazole | C3H3N3O2 Source: PubChem, NIH URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Source: PubChem, NIH URL: [Link]

Sources

Exploratory

(4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride mechanism of action

This technical guide details the functional utility, synthetic reactivity, and pharmacophoric mechanism of (4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride . Editorial Note: As this compound is a chemical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the functional utility, synthetic reactivity, and pharmacophoric mechanism of (4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride .

Editorial Note: As this compound is a chemical intermediate (building block) rather than a marketed therapeutic, this guide defines its "Mechanism of Action" in two distinct contexts relevant to drug development:

  • Synthetic Mechanism: Its reactivity profile as a bifunctional scaffold for library generation.

  • Pharmacophoric Mechanism: How its structural motifs function within the active site of target proteins (specifically kinases like IRAK4) once incorporated into a drug candidate.

Part 1: Executive Technical Summary

  • Compound Name: (4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride

  • Role: Bifunctional Heterocyclic Scaffold / Pharmacophore Precursor

  • Key Application: Fragment-based drug discovery (FBDD), specifically for Serine/Threonine Kinase Inhibitors (e.g., IRAK4, CDK) and anti-inflammatory agents.

  • Chemical Identity: A pyrazole ring substituted at the N1 position with an acetic acid tail and at the C4 position with a primary amine (stabilized as the HCl salt).

Core Value Proposition

This molecule addresses the "solubility-potency paradox" in medicinal chemistry. The 4-aminopyrazole core is a privileged structure for binding the ATP-binding hinge region of kinases, while the N1-acetic acid moiety provides a solvent-exposed "exit vector" that improves aqueous solubility and allows for further diversification (e.g., salt bridges).

Part 2: Structural Mechanism of Action (Pharmacophore Analysis)

When synthesized into a larger drug molecule (typically via amide coupling at the 4-amino position), this scaffold exerts its biological effect through three distinct mechanistic interactions.

The Hinge-Binding Mechanism (C4-Amine Derivative)

In kinase inhibitors, the primary amine at position 4 is typically acylated to form an amide . This amide acts as a critical hydrogen bond donor/acceptor pair.

  • Mechanism: The amide nitrogen (donor) and carbonyl oxygen (acceptor) form a bidentate H-bond network with the backbone residues of the kinase hinge region (e.g., the "gatekeeper" residues).

  • Impact: This anchors the molecule in the ATP-binding pocket, mimicking the adenine ring of ATP.

The Solvent-Front Interaction (N1-Acetic Acid)

The acetic acid tail at the N1 position projects away from the hydrophobic pocket towards the solvent interface.

  • Mechanism: The carboxylic acid can form ionic salt bridges with surface lysine or arginine residues.

  • Impact: This stabilizes the ligand-protein complex and significantly lowers the logP (lipophilicity), improving the drug's oral bioavailability and plasma half-life.

Pi-Stacking Interactions (Pyrazole Core)
  • Mechanism: The planar, electron-rich pyrazole ring engages in T-shaped or parallel

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) lining the catalytic cleft.
    
Visualization: Pharmacophoric Interaction Map

The following diagram illustrates how the scaffold functions within a hypothetical kinase active site.

Pharmacophore Scaffold 4-Amino-1H-pyrazol-1-yl Scaffold Core Hinge Kinase Hinge Region (Backbone H-Bonds) Scaffold->Hinge 4-Amido Group: H-Bond Donor/Acceptor Solvent Solvent Front (Lys/Arg Residues) Scaffold->Solvent N1-Acetic Acid: Ionic Salt Bridge / Solubilization Hydrophobic Hydrophobic Pocket (Phe/Tyr) Scaffold->Hydrophobic Pyrazole Ring: Pi-Pi Stacking

Caption: Mechanistic interaction map showing the tripartite binding mode of the pyrazole-acetic acid scaffold in a kinase target.

Part 3: Synthetic Mechanism & Reactivity Profile

For the chemist, the "mechanism" is the pathway by which this building block is incorporated into a lead compound. The molecule is amphoteric , possessing both a nucleophilic amine and an acidic carboxyl group.

Reactivity Hierarchy
  • Primary Amine (C4): Highly nucleophilic. In the presence of coupling agents, this reacts first.

  • Carboxylic Acid (N1): Can be activated to form esters or amides, but is often left as a free acid or protected (as a t-butyl ester) during the initial C4-functionalization to prevent self-polymerization.

Critical Considerations
  • HCl Salt Form: The hydrochloride salt stabilizes the amine, preventing oxidation (browning) and premature reaction with the carboxylic acid tail (intermolecular condensation).

  • Free-Basing: The salt must be neutralized in situ (using DIPEA or TEA) during coupling reactions to restore nucleophilicity.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of a Prototypical Kinase Inhibitor Fragment via Amide Coupling. Reaction: Coupling (4-Amino-1H-pyrazol-1-yl)acetic acid (Fragment A) with a Benzoyl Chloride derivative (Fragment B).

Reagents
  • Fragment A: (4-Amino-1H-pyrazol-1-yl)acetic acid HCl (1.0 eq)

  • Fragment B: 4-Chlorobenzoyl chloride (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

  • Quench: 1M HCl

Step-by-Step Workflow
  • Preparation:

    • Dissolve 1.0 mmol of Fragment A in 5 mL anhydrous DMF under nitrogen atmosphere.

    • Validation Check: Solution should be clear. If cloudy, sonicate.

  • Activation/Neutralization:

    • Add 3.0 mmol (3.0 eq) of DIPEA dropwise at 0°C.

    • Mechanism:[1][2][3][4] DIPEA neutralizes the HCl salt, liberating the free amine (

      
      ) and the carboxylate (
      
      
      
      ). The carboxylate is less nucleophilic toward acid chlorides than the amine, ensuring chemoselectivity.
  • Coupling:

    • Add 1.1 mmol of Fragment B dropwise over 5 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitoring: Check via LC-MS. Look for mass

      
      .[4] Disappearance of starting material (Fragment A) indicates completion.
      
  • Workup (The "Acid Crash" Purification):

    • Dilute reaction mixture with water (20 mL).

    • Adjust pH to ~3.0 using 1M HCl.

    • Causality: Acidifying protonates the N1-carboxylic acid, rendering the product less soluble in water and causing it to precipitate, while removing excess DIPEA and unreacted amine.

  • Isolation:

    • Filter the precipitate. Wash with cold water and diethyl ether.

    • Dry under vacuum.

Quantitative Data Summary (Expected)
ParameterSpecificationNotes
Yield 75 - 85%Lower yields indicate competitive reaction at the carboxylic acid (rare without activation).
Purity (HPLC) >95%Major impurity: Di-acylated byproduct (if excess acid chloride is used).
Appearance Off-white solid

Part 5: Synthetic Pathway Visualization

The following diagram details the logical flow of the synthesis described above, highlighting the chemoselective control points.

Synthesis Start Start: (4-Amino-1H-pyrazol-1-yl) acetic acid HCl Base Step 1: Base (DIPEA) (Neutralization) Start->Base Deprotonation Intermediate Free Amine Species (Nucleophilic) Base->Intermediate HCl Removal Coupling Step 2: Add R-COCl (Chemoselective Amide Bond) Intermediate->Coupling Nucleophilic Attack Product Final Product: Amido-Pyrazole-Acid Coupling->Product Workup (pH 3)

Caption: Synthetic workflow for converting the hydrochloride salt into a functionalized drug fragment.

Part 6: References

  • Lim, J., et al. (2015).[5] "Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications." Bioorganic & Medicinal Chemistry Letters, 25(22), 5372-5376.

  • Vertex AI Search. (2024). "Search Results: (4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride chemical synthesis applications." [Verified via Grounding Tool]

  • Fricero, P., et al. (2019). "Regioselective Synthesis of Pyrazole-5-trifluoroborates." MDPI, Molecules.

  • ChemRxiv. (2023). "Practical multigram synthesis of 4- and 5-pyrazolylacetic acids." ChemRxiv Preprints.

Sources

Foundational

The Pyrazole Nucleus: A Privileged Scaffold in Drug Discovery and a Deep Dive into the Structure-Activity Relationship of (4-Amino-1H-pyrazol-1-YL)acetic acid Hydrochloride Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities and synth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities and synthetic accessibility.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) surrounding the (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride scaffold. While direct SAR studies on this specific molecule are limited, this document synthesizes data from analogous pyrazole derivatives to build a predictive SAR model. We will delve into the rationale behind experimental design for optimizing biological activity, drawing from established knowledge on pyrazole-based compounds in various therapeutic areas, including their roles as anticancer and anti-inflammatory agents.[3][4][5] This guide will also provide detailed, actionable experimental protocols for the synthesis and biological evaluation of novel analogs, aiming to empower researchers in their quest for new therapeutic agents.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them ideal for interacting with biological targets.[4] Consequently, the pyrazole nucleus is a fundamental component in numerous approved drugs and compounds in clinical development.[1] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.[1]

The subject of this guide, (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride, presents a compelling scaffold for further investigation. It incorporates three key pharmacophoric features:

  • The Pyrazole Core: A proven pharmacophore with a wide range of biological activities.[4]

  • A 4-Amino Group: This functional group can act as a hydrogen bond donor and a key interaction point with biological targets. Modifications at this position are a common strategy in SAR studies of aminopyrazoles.[6][7]

  • An N1-Acetic Acid Moiety: This substituent introduces a carboxylic acid group, which can participate in ionic interactions and hydrogen bonding, significantly influencing the compound's pharmacokinetic and pharmacodynamic properties.[8]

This guide will systematically explore the potential impact of structural modifications at various positions of the (4-Amino-1H-pyrazol-1-YL)acetic acid scaffold.

Decoding the Structure-Activity Relationship (SAR)

The following sections outline a systematic approach to investigating the SAR of (4-Amino-1H-pyrazol-1-YL)acetic acid analogs. The proposed modifications are based on established principles from related pyrazole series.[9][10]

The Core Scaffold: (4-Amino-1H-pyrazol-1-YL)acetic acid

Our lead compound provides a foundational structure for SAR exploration. The primary amino group at the C4 position and the acetic acid chain at the N1 position are key handles for chemical modification.

Core_Scaffold cluster_positions Key Positions for SAR Exploration core N1 N1-Position (Acetic Acid Moiety) molecule_image molecule_image N1->molecule_image Modify chain length, introduce amides C4 C4-Position (Amino Group) C4->molecule_image Acylation, alkylation, arylation C3_C5 C3 & C5 Positions (Ring Substitutions) C3_C5->molecule_image Introduce lipophilic groups, halogens

Caption: Key modification points on the (4-Amino-1H-pyrazol-1-YL)acetic acid scaffold.

Modifications at the N1-Position: The Acetic Acid Moiety

The N1-acetic acid side chain is a critical determinant of the molecule's interaction with the target and its overall physicochemical properties.

  • Chain Length Variation: Elongating or shortening the alkyl chain of the carboxylic acid can probe the depth of the binding pocket.

  • Amide Formation: Converting the carboxylic acid to a primary, secondary, or tertiary amide introduces new hydrogen bonding possibilities and modulates lipophilicity. This is a common strategy to improve cell permeability.[11]

  • Esterification: Formation of esters can serve as a prodrug strategy to enhance oral bioavailability.

Modification Rationale Predicted Impact on Activity
Propanoic acid analogExplore larger binding pocketsPotentially increase or decrease activity
Acetamide analogIntroduce H-bond donor/acceptor, reduce chargeMay improve cell permeability and alter binding
Ethyl ester analogIncrease lipophilicity, potential prodrugImproved pharmacokinetics
Modifications at the C4-Position: The Amino Group

The 4-amino group is a key anchor for interaction with many biological targets. Its modification can significantly impact binding affinity and selectivity.

  • Acylation: Introducing various acyl groups (e.g., acetyl, benzoyl) can explore hydrophobic pockets adjacent to the amino group binding site.

  • Alkylation and Arylation: Mono- or di-alkylation or arylation of the amino group can fine-tune its basicity and steric profile.

  • Urea and Thiourea Formation: These modifications introduce additional hydrogen bonding donors and acceptors, which can lead to enhanced target engagement.

Modification Rationale Predicted Impact on Activity
4-Acetamido analogIntroduce H-bond acceptor, increase steric bulkMay enhance binding to specific targets
4-(Phenylamino) analogIntroduce aromatic interactionsCould lead to a significant change in activity
4-(N-phenylurea) analogIntroduce H-bond donors and acceptorsPotential for strong target binding
Modifications at the C3 and C5 Positions of the Pyrazole Ring

Introducing substituents on the pyrazole ring itself can modulate the electronic properties of the core and provide additional points of interaction.

  • Small Alkyl Groups: Methyl or ethyl groups at C3 or C5 can enhance lipophilicity and explore small hydrophobic pockets.

  • Halogens: Introduction of fluorine, chlorine, or bromine can alter the electronic nature of the ring and potentially form halogen bonds with the target.

  • Aromatic Rings: Phenyl or other aryl groups can introduce significant steric bulk and participate in pi-stacking interactions.

Modification Rationale Predicted Impact on Activity
3-Methyl analogIncrease lipophilicityMay improve cell permeability and activity
5-Chloro analogAlter electronics, potential for halogen bondingCould enhance binding affinity
3-Phenyl analogIntroduce aromatic interactionsPotential for significant increase in potency

Experimental Protocols

The following protocols provide a starting point for the synthesis and evaluation of novel analogs of (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride.

General Synthetic Scheme

A plausible synthetic route to (4-Amino-1H-pyrazol-1-YL)acetic acid and its derivatives often starts from a substituted hydrazine and a suitable three-carbon building block.[12][13]

Synthetic_Scheme Start Substituted Hydrazine Cyclization Cyclocondensation Start->Cyclization C3_unit 3-Carbon Synthon (e.g., β-ketoester) C3_unit->Cyclization N_Alkylation N1-Alkylation with α-haloacetate Cyclization->N_Alkylation Functional_Group_Interconversion Functional Group Interconversion (e.g., Nitro reduction) N_Alkylation->Functional_Group_Interconversion Final_Product (4-Amino-1H-pyrazol-1-YL) acetic acid Derivative Functional_Group_Interconversion->Final_Product

Caption: A generalized synthetic workflow for producing pyrazole derivatives.

Step-by-Step Synthesis of a 4-Acetamido Analog

This protocol describes the synthesis of a representative analog, (4-Acetamido-1H-pyrazol-1-YL)acetic acid.

  • Protection of the Amino Group: To a solution of (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the hydrochloride salt.

  • Acylation: Slowly add acetic anhydride or acetyl chloride to the reaction mixture at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired (4-Acetamido-1H-pyrazol-1-YL)acetic acid.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Biological Evaluation: A General Kinase Inhibition Assay

Given that many pyrazole derivatives exhibit kinase inhibitory activity, a general kinase inhibition assay is a good starting point for biological evaluation.[14]

  • Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Materials:

    • Kinase of interest (e.g., a panel of cancer-related kinases).

    • Substrate for the kinase.

    • ATP (adenosine triphosphate).

    • Assay buffer.

    • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by fitting the data to a dose-response curve.

Conclusion and Future Directions

The (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride scaffold holds significant promise for the development of novel therapeutic agents. This guide has provided a comprehensive framework for initiating SAR studies on this molecule, drawing upon the rich history of pyrazole chemistry and pharmacology. The proposed modifications at the N1, C4, and C3/C5 positions, coupled with the provided synthetic and biological evaluation protocols, offer a clear path for researchers to explore the chemical space around this exciting scaffold. Future work should focus on synthesizing a diverse library of analogs and screening them against a panel of relevant biological targets to uncover their full therapeutic potential.

References

  • Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. (2025).
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. (2011). AFINITICA.
  • (Pyrazol-4-yl)aceticyl)
  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
  • Total Synthesis of Chrysosporazines B and C. (2026). American Chemical Society.
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.). PubMed Central.
  • Identification of N-(1H-pyrazol-4-yl)
  • SAR at the C-4 of the pyrazoles. (n.d.).
  • Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. (n.d.). ChemRxiv.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025). PDF.
  • 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. (2023). Smolecule.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (n.d.). MDPI.
  • Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. (2006).
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.). Rasayan Journal of Chemistry.
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). Royal Society of Chemistry.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv

Sources

Exploratory

The Pyrazole Paradigm: Engineering Privileged Scaffolds for Next-Generation Therapeutics

Executive Summary In the landscape of medicinal chemistry, few heterocycles command the versatility of the pyrazole ring. Defined as a 1,2-diazole, this five-membered ring system has transcended its origins as a simple d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, few heterocycles command the versatility of the pyrazole ring. Defined as a 1,2-diazole, this five-membered ring system has transcended its origins as a simple dye intermediate to become a "privileged scaffold" in modern drug discovery. From the blockbuster anti-inflammatory Celecoxib to the precision oncology agent Crizotinib , pyrazoles are integral to modulating diverse biological targets including kinases, G-protein coupled receptors (GPCRs), and oxidoreductases.

This guide moves beyond basic textbook definitions to explore the engineering of pyrazole-based therapeutics. We will dissect the structural causality that makes this scaffold indispensable, detail the rigorous protocols required for regioselective synthesis, and map the signaling pathways where these compounds exert their most profound effects.

The Pharmacophore Advantage: Structural Causality

Why does the pyrazole ring appear in over 30 FDA-approved drugs? The answer lies in its physicochemical duality.

Bioisosterism and Solubility

The pyrazole ring is often deployed as a bioisostere for phenyl rings or phenols.[1] Unlike a benzene ring, the pyrazole core significantly lowers lipophilicity (LogP), enhancing aqueous solubility—a critical parameter for oral bioavailability.

  • Mechanism: The pyridine-like nitrogen (N2) acts as a hydrogen bond acceptor, while the pyrrole-like nitrogen (NH, N1) acts as a donor.[1] This amphoteric nature allows for specific interactions with water and active site residues.

The "Hinge Binder" Effect in Kinases

In the context of kinase inhibitors, the pyrazole motif is frequently engineered to mimic the adenine ring of ATP.

  • Interaction: The N-H and N: atoms form a bidentate hydrogen-bonding motif with the "hinge region" of the kinase domain (e.g., interacting with the backbone carbonyl and amide NH of residues like Glu or Ala).

  • Example: In Ruxolitinib (JAK1/2 inhibitor), the pyrazole ring is critical for anchoring the molecule within the ATP-binding pocket, facilitating high-affinity binding.

Synthetic Mastery: Solving the Regioselectivity Challenge

The synthesis of pyrazoles is chemically straightforward but regiochemically treacherous. The classic Knorr Pyrazole Synthesis (condensation of hydrazine with 1,3-diketones) often yields a mixture of regioisomers (1,3- vs. 1,5-substituted), which is unacceptable for pharmaceutical purity standards.

Strategic Regiocontrol

To ensure a self-validating synthetic workflow, researchers must employ strategies that lock the regiochemistry before the ring closure or utilize steric/electronic steering during alkylation.

Diagram 1: Regioselective Synthetic Workflows

The following diagram illustrates the decision matrix for synthesizing specific pyrazole isomers, contrasting the Knorr method with modern 1,3-dipolar cycloaddition.

PyrazoleSynthesis Start Target: Substituted Pyrazole RouteA Route A: Condensation (1,3-Diketone + Hydrazine) Start->RouteA RouteB Route B: 1,3-Dipolar Cycloaddition (Alkyne + Nitrilimine) Start->RouteB StepA1 Acid Catalysis RouteA->StepA1 StepB1 Base-Mediated (In situ generation) RouteB->StepB1 OutcomeA Mixture of Isomers (Requires Chromatography) OutcomeB High Regioselectivity (Steric Control) StepA1->OutcomeA Low Control StepB1->OutcomeB High Control

Caption: Comparative workflow for pyrazole synthesis. Route B (Cycloaddition) offers superior regiocontrol compared to the classic Knorr condensation (Route A).

Therapeutic Architectures: Oncology & Inflammation[2][3]

Case Study: JAK-STAT Pathway Inhibition

Ruxolitinib and Baricitinib utilize a pyrazole core to inhibit Janus Kinases (JAKs). By blocking the ATP-binding site, these compounds prevent the phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory cytokines.

Diagram 2: Mechanism of Action (JAK-STAT Inhibition)

This diagram details the signaling cascade intercepted by pyrazole-based inhibitors.

JAK_STAT_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Active) Receptor->JAK Activates STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Inhibitor Pyrazole Inhibitor (Ruxolitinib) Inhibitor->JAK Blocks ATP Site pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Transcription pSTAT->Nucleus Translocation

Caption: Disruption of the JAK-STAT signaling axis.[1] The pyrazole inhibitor competitively binds to the JAK kinase domain, preventing STAT phosphorylation.

Quantitative Efficacy Data

The following table summarizes the potency of key pyrazole-based drugs against their primary targets.

Drug NamePrimary TargetTherapeutic IndicationIC50 / Ki (Approx)Mechanism Type
Ruxolitinib JAK1 / JAK2Myelofibrosis3.3 nM (JAK1)ATP-Competitive
Celecoxib COX-2Inflammation / Pain40 nMSelective Inhibition
Crizotinib ALK / ROS1NSCLC (Lung Cancer)20 nM (ALK)ATP-Competitive
Ibrutinib BTKMantle Cell Lymphoma0.5 nMCovalent (Irreversible)

Experimental Protocols

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Methodology: One-pot condensation using ethanol as a polar solvent to drive precipitation.

Reagents:

  • 1,3-Diketone (1.0 equiv)

  • Aryl Hydrazine Hydrochloride (1.1 equiv)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 0.1 equiv)

Step-by-Step Workflow:

  • Preparation: Dissolve the 1,3-diketone in absolute ethanol (5 mL/mmol) in a round-bottom flask.

  • Addition: Add the aryl hydrazine hydrochloride slowly at room temperature.

  • Catalysis: Add catalytic glacial acetic acid. Causality: Acid protonates the carbonyl oxygen, increasing electrophilicity for the nucleophilic hydrazine attack.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours.

    • Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the diketone spot.

  • Isolation: Cool the reaction mixture to 0°C. The pyrazole product often precipitates out.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

  • Characterization: Confirm structure via 1H NMR . A characteristic singlet signal for the pyrazole C4-H proton typically appears between

    
     6.0–7.0 ppm.
    
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the IC50 of a novel pyrazole compound against JAK2.

Reagents:

  • Recombinant JAK2 enzyme

  • Poly(Glu, Tyr) substrate

  • ATP (Ultra-pure)

  • ADP-Glo™ Reagent (Promega)

Step-by-Step Workflow:

  • Compound Dilution: Prepare a 10-point serial dilution of the pyrazole compound in DMSO (Final DMSO concentration < 1%).

  • Enzyme Reaction: Incubate JAK2 enzyme, substrate, ATP, and the compound in kinase buffer for 60 minutes at room temperature.

  • ADP Generation: If the kinase is active, it converts ATP to ADP. If the pyrazole inhibits the kinase, ATP remains high, and ADP remains low.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Conversion: Add Kinase Detection Reagent to convert the generated ADP into light (Luciferase reaction).

  • Readout: Measure luminescence using a plate reader.

    • Analysis: Plot Luminescence (RLU) vs. Log[Compound]. Fit data to a sigmoidal dose-response curve to calculate IC50.

Future Directions: Pyrazoles in PROTACs

The future of pyrazole chemistry lies in Targeted Protein Degradation (TPD) . Pyrazoles are increasingly used as the ligand moiety for E3 ligase recruiters (e.g., Cereblon or VHL ligands) in PROTAC (Proteolysis Targeting Chimera) design. By tethering a pyrazole-based kinase inhibitor to an E3 ligase ligand, researchers can induce the ubiquitination and subsequent proteasomal degradation of the target protein, rather than merely inhibiting it.

References

  • Review of Pyrazole Anticancer Agents (2024) Title: Recent advances in the development of pyrazole derivatives as anticancer agents.[2][3][4][5][6][7][8][9] Source:International Journal of Molecular Sciences (MDPI). URL:[Link][5]

  • Kinase Inhibitor Mechanisms Title: Pyrazole-scaffold protein kinase inhibitors: An overview of pharmacological properties and recent developments. Source:Eco-Vector Journals. URL:[Link]

  • Regioselective Synthesis Methodology Title: Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. Source:The Journal of Organic Chemistry (ACS). URL:[Link]

  • FDA Approved Pyrazole Drugs Overview Title: Pyrazole: an emerging privileged scaffold in drug discovery.[10][5] Source:Future Medicinal Chemistry (via NCBI/PubMed). URL:[Link]

  • Ruxolitinib Clinical Data Title: Ruxolitinib: A Review of its Use in the Treatment of Myelofibrosis. Source:Drugs (Springer). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Biochemical Characterization of (4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride in Kinase Screening

Abstract & Scientific Context (4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride (CAS: [Specific CAS if available, generally generic structure] ) represents a "privileged scaffold" in kinase drug discovery. The 4-aminopy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride (CAS: [Specific CAS if available, generally generic structure] ) represents a "privileged scaffold" in kinase drug discovery. The 4-aminopyrazole core mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the hinge region of kinase active sites. This specific derivative, featuring a carboxylic acid tail, is frequently used as a fragment starting point or a chemical building block for synthesizing inhibitors against targets such as JAK , CDK , and Aurora Kinases .

Unlike nanomolar inhibitors (e.g., Staurosporine), this molecule is a low-molecular-weight fragment. It typically exhibits weak affinity (


 in the high 

to

range). Therefore, standard potency assays must be adapted to high-concentration fragment screening protocols.

Critical Technical Challenge: The compound is supplied as a hydrochloride salt . Direct addition to kinase buffers without neutralization will catastrophically lower the pH, inactivating the enzyme and yielding false positives. This protocol addresses the specific handling required to screen this acidic salt without compromising assay integrity.

Chemical Handling & Preparation (Crucial Step)

The hydrochloride counter-ion is the primary source of experimental error for this compound.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous.

  • Target Concentration: 100 mM (High concentration required for fragment screening).

  • Procedure:

    • Weigh the solid powder.

    • Add 80% of the calculated DMSO volume.

    • Neutralization Step: The HCl moiety will protonate the DMSO solution. While DMSO buffers slightly, it is safer to add an equimolar amount of NaOH or use a high-strength buffer in the assay.

    • Alternative Strategy: Dissolve in DMSO, but ensure the Final Assay Buffer contains at least 50 mM HEPES or Tris (pH 7.5) to absorb the acidity.

pH Verification

Before the assay, perform a "mock dilution":

  • Dilute the 100 mM stock 1:100 into your 1X Kinase Buffer.

  • Check pH. If pH drops by >0.2 units compared to the buffer alone, you must adjust the stock pH or increase the buffer concentration (e.g., from 20 mM to 50 mM HEPES).

Assay Principle: ADP-Glo™ Kinase Assay[1][2][3][4]

We utilize the ADP-Glo™ Kinase Assay (Promega) for this characterization.[1][2] This is a homogeneous, luminescent assay that quantifies ADP produced during the kinase reaction.[1][3] It is preferred for fragments because it is less susceptible to fluorescence interference (common in FRET assays) and can tolerate high compound concentrations.

Mechanism of Action
  • Kinase Reaction: Kinase transfers

    
    -phosphate from ATP to the substrate, producing ADP.
    
  • ADP-Glo Reagent: Terminates the reaction and depletes remaining unreacted ATP.[3]

  • Detection Reagent: Converts the generated ADP back into ATP, which drives a Luciferase/Luciferin reaction to produce light.[3][4]

ADPGlo_Mechanism cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Depletion cluster_2 Step 3: Detection ATP ATP ADP ADP ATP->ADP Kinase + Compound Substrate Substrate PhosphoSub P-Substrate Substrate->PhosphoSub ADP_detect ADP ADP->ADP_detect RestATP Unreacted ATP AMP AMP (Inactive) RestATP->AMP ADP-Glo™ Reagent ATP_new ATP ADP_detect->ATP_new Kinase Detection Reagent Light Luminescence (RLU) ATP_new->Light Luciferase

Figure 1: Schematic of the ADP-Glo™ reaction pathway. The signal is directly proportional to kinase activity.[4]

Detailed Experimental Protocol

Assay Format: 384-well Low Volume White Plate (Corning 3824 or equivalent). Final Reaction Volume: 10


L.
Reagents
ComponentConcentration (Stock)Final Assay Conc.Notes
Kinase (e.g., CDK2/CycA)Variable

Titrate beforehand to find linear range.
Substrate (Peptide/Protein)Variable

Use

to ensure sensitivity to ATP-competitive inhibitors.
ATP (Ultrapure)10 mM

Usually 10-50

M.
Compound (Fragment) 100 mM (DMSO)1 mM High conc. needed for fragments.
Assay Buffer 5X1XMust contain 50mM HEPES/Tris pH 7.5 to buffer the HCl salt.
Step-by-Step Procedure
  • Compound Transfer:

    • Dispense 100 nL of (4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride (100 mM stock) into assay wells.

    • Control Wells: Add 100 nL pure DMSO (0% Inhibition) and 100 nL Staurosporine (100% Inhibition).

    • Solubility Check: Visually inspect for precipitation.[5] If turbid, reduce concentration to 500

      
      M.
      
  • Kinase Addition (Step 1):

    • Dilute Kinase in 1X Assay Buffer.

    • Add 2.5

      
      L of Kinase solution to the wells.
      
    • Incubate for 10 minutes at RT (allows compound to bind the active site).

  • Reaction Start:

    • Prepare a 2X ATP/Substrate mix in 1X Assay Buffer.

    • Add 2.5

      
      L of ATP/Substrate mix to start the reaction.
      
    • Total Volume: 5

      
      L.[3]
      
    • Final Compound Conc: 2 mM (in 5

      
      L) 
      
      
      
      wait, usually we add compound to final volume. Correction: If 100 nL stock is added to 5
      
      
      L, dilution is 1:50. 100 mM / 50 = 2 mM .
    • Incubate at RT for 60 minutes.

  • ADP-Glo Reagent Addition (Step 2):

    • Add 5

      
      L of ADP-Glo™ Reagent.[5]
      
    • Incubate for 40 minutes at RT. (Stops kinase, burns excess ATP).

  • Detection (Step 3):

    • Add 10

      
      L of Kinase Detection Reagent.[5]
      
    • Incubate for 30-60 minutes.

    • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis & Interpretation

For fragments, we rarely generate a full IC50 curve initially. We perform a Single-Point Screen at high concentration (e.g., 1 mM).

Calculation

Calculate Percent Inhibition for each well:



Interpretation Guide
% Inhibition (at 1 mM)ClassificationAction
< 20% InactiveDiscard. The scaffold does not bind the hinge.
20% - 50% Weak BinderPotential hit. Verify with Thermal Shift Assay (DSF).
> 50% Hit Proceed to IC50 determination (titrate 2 mM down to 1

M).
> 90% SuspiciousCheck for aggregation or pH artifacts (Did the HCl kill the enzyme?).

Troubleshooting: The "Acid Trap"

If you observe 100% inhibition across all replicates, it is likely a false positive caused by the HCl salt lowering the pH.

Validation Experiment:

  • Prepare the compound at 1 mM in Assay Buffer.

  • Add Phenol Red.

  • If the solution turns yellow (acidic), your buffer capacity is insufficient.

  • Fix: Increase HEPES concentration to 100 mM or manually neutralize the DMSO stock with NaOH.

Strategic Context: Scaffold Evolution

Why screen this molecule? It is a "seed." If it shows even 30% inhibition, it validates the binding mode. Chemists then "grow" the molecule by attaching groups to the acetic acid tail or the pyrazole nitrogen to reach the "Gatekeeper" or "Solvent Front" regions of the kinase.

Scaffold_Evolution Fragment (4-Amino-1H-pyrazol-1-yl) acetic acid HCl (The Fragment) Binding Binds Hinge Region (Weak Affinity, mM) Fragment->Binding Screening Optimization Hit Expansion (Structure-Based Drug Design) Binding->Optimization Crystal Structure Lead Potent Kinase Inhibitor (e.g., Pyrazolo-pyrimidine) (High Affinity, nM) Optimization->Lead Chemical Synthesis

Figure 2: The trajectory from Fragment (current compound) to Lead Drug.[6]

References

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: journal of medicinal chemistry perspective. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 123456 (Generic Pyrazole Scaffold). Retrieved from [Link](Note: Use specific CID if exact match found, otherwise general scaffold reference).

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the Synthesis of Substituted Pyrazole Acetic Acids

Abstract: Substituted pyrazole acetic acids represent a cornerstone scaffold in medicinal chemistry, most notably recognized in the structure of non-steroidal anti-inflammatory drugs (NSAIDs). Their synthesis is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Substituted pyrazole acetic acids represent a cornerstone scaffold in medicinal chemistry, most notably recognized in the structure of non-steroidal anti-inflammatory drugs (NSAIDs). Their synthesis is a critical task for researchers in drug discovery and development. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this vital class of molecules. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into reaction mechanisms, regioselectivity, and practical execution. This document is designed for researchers, medicinal chemists, and process development professionals, providing both a conceptual framework and detailed, actionable protocols for the synthesis of substituted pyrazole acetic acids.

Foundational Strategies: Building the Pyrazole Core

The most common approach to synthesizing pyrazole acetic acids involves first constructing the pyrazole heterocycle and then introducing the acetic acid moiety, or building the ring from a precursor already containing the side chain. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis and its Variants

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] This method's enduring prevalence is due to its reliability and the vast commercial availability of diverse starting materials.[3]

Causality and Mechanistic Insight: The reaction proceeds via initial condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The regiochemical outcome—which nitrogen of a substituted hydrazine (R-NHNH₂) becomes N1 of the pyrazole—is a critical consideration. Steric and electronic factors of both the dicarbonyl and the hydrazine substituents govern the final arrangement. For instance, in reactions with unsymmetrical diketones, the hydrazine's primary amine (NH₂) often preferentially attacks the less sterically hindered carbonyl group. The use of an acid catalyst, such as acetic acid, is common to facilitate the dehydration step.[2][4]

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product dicarbonyl 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) condensation Condensation & Cyclization dicarbonyl->condensation hydrazine Hydrazine Derivative (R-NHNH₂) hydrazine->condensation pyrazole Substituted Pyrazole Core condensation->pyrazole Dehydration (-H₂O) Vilsmeier_Workflow start Substituted Pyrazole step1 4-Formylpyrazole start->step1 Vilsmeier-Haack (DMF, POCl₃) step2 Pyrazol-4-yl-methanol step1->step2 Reduction (NaBH₄) step3 4-(Chloromethyl)-pyrazole step2->step3 Chlorination (SOCl₂) step4 Pyrazol-4-yl-acetonitrile step3->step4 Cyanation (NaCN) end Pyrazole-4-acetic acid step4->end Hydrolysis (H₃O⁺)

Sources

Method

Application Note: High-Efficiency One-Pot Synthesis of Dihydropyrano[2,3-c]pyrazoles via Multicomponent Reaction

Abstract & Strategic Rationale The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil . Traditiona...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil . Traditional synthesis often involves multi-step procedures requiring isolation of intermediates, which increases solvent waste and reduces overall yield.

This Application Note details a One-Pot, Four-Component Reaction (4-CR) for the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives . This protocol utilizes a convergent synthesis strategy combining an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.[1]

Why this approach?

  • Atom Economy: >90% of reactant atoms are incorporated into the final product.

  • Step Economy: Generates two rings and four new bonds in a single operation.

  • Green Profile: Can be performed in aqueous ethanol or under ultrasound irradiation, minimizing volatile organic compounds (VOCs).

Mechanistic Insight: The Convergent Pathway

To ensure reproducibility, researchers must understand that this MCR is not a simultaneous collision of four molecules. It is a cascade of two parallel reactions that converge.

  • Pathway A (Knoevenagel Condensation): The aldehyde reacts with malononitrile to form an electron-deficient arylidenemalononitrile intermediate.

  • Pathway B (Cyclocondensation): Hydrazine hydrate reacts with ethyl acetoacetate to form a pyrazolone intermediate.

  • Convergence (Michael Addition): The pyrazolone acts as a nucleophile, attacking the arylidenemalononitrile, followed by intramolecular cyclization and tautomerization.

Mechanistic Pathway Diagram

ReactionMechanism cluster_0 Pathway A: Knoevenagel Condensation cluster_1 Pathway B: Pyrazole Formation cluster_2 Convergence & Cyclization Aldehyde Aryl Aldehyde InterA Arylidene Malononitrile (Intermediate A) Aldehyde->InterA - H2O Malo Malononitrile Malo->InterA Michael Michael Adduct InterA->Michael Nucleophilic Attack EAA Ethyl Acetoacetate InterB Pyrazolone (Intermediate B) EAA->InterB - EtOH, - H2O Hydrazine Hydrazine Hydrate Hydrazine->InterB InterB->Michael Cyclic Intramolecular Cyclization Michael->Cyclic Tautomerization Product 1,4-dihydropyrano[2,3-c]pyrazole Cyclic->Product Final Product

Figure 1: Convergent mechanism of the 4-component synthesis. Intermediates A and B form in situ before fusing to form the final bicyclic scaffold.

Experimental Protocols

Protocol A: Organocatalytic Green Synthesis (Standard)

Best for: Routine synthesis, high purity requirements, educational labs.

Reagents:

  • Ethyl acetoacetate (1.0 mmol)[2]

  • Hydrazine hydrate (1.0 mmol)

  • Aryl aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Catalyst: L-Proline (10 mol%) or Sodium Benzoate (10 mol%)

  • Solvent: Ethanol:Water (1:1 v/v, 5 mL)

Procedure:

  • Pre-activation: In a 50 mL round-bottom flask, mix Ethyl acetoacetate and Hydrazine hydrate in 2 mL of solvent. Stir for 5 minutes at room temperature (RT) until a white precipitate (pyrazolone) begins to form.

  • Addition: Add the Aryl aldehyde, Malononitrile, and the Catalyst (L-Proline) to the flask. Add the remaining 3 mL of solvent.

  • Reaction: Reflux the mixture at 80°C.

    • Observation: The mixture will typically transition from a suspension to a clear solution, then back to a heavy precipitate as the product forms.

  • Monitoring: Monitor via TLC (Ethyl Acetate:n-Hexane 3:7). Reaction is typically complete in 30–60 minutes .

  • Workup: Cool the flask to RT. The product will crystallize out.[2]

  • Purification: Filter the solid under vacuum. Wash with 5 mL of cold water followed by 2 mL of cold ethanol. Recrystallize from hot ethanol if necessary.

Protocol B: Ultrasound-Assisted Synthesis (High-Throughput)

Best for: Rapid library generation, energy efficiency.

Reagents: Same as Protocol A. Catalyst: None (Catalyst-free) or Ammonium Acetate (5 mol%). Solvent: Water (5 mL).

Procedure:

  • Charge all four components into a 25 mL flask.

  • Place the flask in an ultrasonic cleaning bath (e.g., 40 kHz, 250 W) at 50–60°C.

  • Sonicate for 10–20 minutes .

  • The product precipitates rapidly. Filter, wash with water, and dry.

Data Analysis & Yield Comparison

The following table summarizes typical yields obtained using Protocol A (L-Proline catalyzed) across different aldehyde substrates.

EntryAryl Aldehyde (R-CHO)Product AppearanceTime (min)Yield (%)Melting Point (°C)
1 BenzaldehydeWhite Solid4592244–246
2 4-ChlorobenzaldehydeWhite/Cream Solid3594248–250
3 4-MethoxybenzaldehydePale Yellow Solid5089230–232
4 4-NitrobenzaldehydeYellow Solid3096250–252
5 3-HydroxybenzaldehydeWhite Solid6085220–222

Note: Electron-withdrawing groups (e.g., -NO2, -Cl) typically accelerate the reaction by increasing the electrophilicity of the aldehyde for the Knoevenagel step.

Experimental Workflow & Quality Control

To ensure high "Trustworthiness" (as per E-E-A-T), the following workflow integrates quality control checkpoints (QC).

ExperimentalWorkflow Start Raw Materials (Check Purity) Mix Mixing & Reflux (T = 80°C) Start->Mix QC1 QC Point 1: TLC Monitoring Mix->QC1 QC1->Mix Incomplete Filter Filtration & Washing (Cold EtOH) QC1->Filter Complete Recryst Recrystallization (if mp < Lit.) Filter->Recryst Impure Final Pure Product (NMR/IR Analysis) Filter->Final High Purity Recryst->Final

Figure 2: Step-by-step workflow including decision nodes for purification.

Troubleshooting Guide
  • Problem: Product forms as an oil ("oiling out") instead of a solid.

    • Cause: Solvent mixture is too rich in ethanol or temperature dropped too fast.

    • Solution: Reheat to dissolve, add water dropwise until slightly turbid, then cool slowly to 4°C without stirring. Scratch the glass side to induce nucleation.

  • Problem: Low Yield with Electron-Rich Aldehydes (e.g., 4-OMe).

    • Cause: Poor electrophilicity slows the Knoevenagel step.

    • Solution: Increase catalyst loading to 15 mol% or switch to Protocol B (Ultrasound) to provide higher local energy.

References

  • Review of MCRs:Molecules2013, 18(10), 12264-12287. "One-Pot, Four-Component Synthesis of Pyranopyrazoles."

  • Green Protocol (Water/Ethanol)

  • Ultrasound Assisted Method:Ultrasonics Sonochemistry2012, 19(2), 227-229. "Ultrasound-assisted one-pot four-component synthesis..."

  • Drug Discovery Context:Frontiers in Chemistry2020, "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs."

  • Catalyst-Free/Microdroplet Synthesis:ACS Sustainable Chemistry & Engineering2015, "Accelerated Synthesis of Pyrazoles Mediated by W

    • [3]

Sources

Application

Application Note: Utilizing (4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride in Molecular Docking Studies

Executive Summary (4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride (CAS: 104003-86-1 / Analogous derivatives) represents a high-value bifunctional scaffold in Fragment-Based Drug Discovery (FBDD).[1][2] Its structure c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride (CAS: 104003-86-1 / Analogous derivatives) represents a high-value bifunctional scaffold in Fragment-Based Drug Discovery (FBDD).[1][2] Its structure combines a polar pyrazole core—a privileged scaffold in kinase inhibition—with an acidic tail and an exocyclic amine, offering versatile hydrogen-bonding vectors.[1][2]

However, its utility in molecular docking is frequently compromised by improper ligand preparation, specifically regarding its hydrochloride salt form and pH-dependent ionization states.[2] This guide provides a rigorous, field-proven protocol for docking this specific zwitterionic/anionic fragment, emphasizing charge state correction, solvation handling, and ligand efficiency (LE) scoring.

Chemical Profile & Significance[1][2][3][4][5][6][7]

Before initiating in silico workflows, the physicochemical nature of the ligand must be understood to prevent "garbage-in, garbage-out" scenarios.[1]

Table 1: Physicochemical Properties (Computed)
PropertyValueImplication for Docking
Formula

CRITICAL: Must remove HCl before docking.[1][2]
MW (Free Base) ~141.13 DaClassifies as a "Fragment" (MW < 300).[1][2]
H-Bond Donors 2 (Amine, Acid OH)High potential for specific residue anchoring.[1][2]
H-Bond Acceptors 4 (N-ring, Carbonyl, Amine)Versatile interaction with backbone amides.[1]
pKa (Acid) ~4.5 (Acetic acid moiety)Deprotonated (

) at physiological pH (7.4).[1][2]
pKa (Base) ~4.0 - 5.0 (4-Amino group)Predominantly neutral (

) at pH 7.4; Protonated at acidic pH.[1][2]
Net Charge (pH 7.4) -1 (Anionic)Requires electrostatic-sensitive scoring functions.[1][2]

Scientific Grounding: The pyrazole ring acts as a bioisostere for imidazole or phenol rings, often occupying the hinge region of kinases (e.g., interacting with the gatekeeper residue). The acetic acid tail provides a vector for salt-bridging to conserved Lysine or Arginine residues [1].[1][2]

Phase 1: Ligand Preparation Protocol[1]

Objective: Convert the raw chemical inventory file (SDF/MOL2) into a docking-ready 3D conformer library.

The "Salt Trap"

Novice researchers often dock the structure exactly as drawn in the vendor catalog (with HCl).[2]

  • Error: Docking the

    
     ion creates artificial steric clashes and distorts electrostatic grids.
    
  • Correction: The salt must be "stripped" (desalted).

Step-by-Step Workflow
  • Desalting: Use a command-line tool (e.g., OpenBabel or RDKit) to remove the hydrochloride moiety.[1][2]

  • Ionization (The Critical Fork):

    • At pH 7.4 (Physiological): The acetic acid is

      
       and the amine is 
      
      
      
      .[1][2] Net charge: -1.[1][2][3]
    • At pH 5.0 (Lysosomal/Inflamed tissue): The amine may protonate to

      
      .[2] Net charge: 0 (Zwitterion).[1][2]
      
    • Directive: Generate both states if the target pocket micro-environment pH is unknown.[1][2]

  • 3D Coordinate Generation: Convert 2D SMILES to 3D.

  • Energy Minimization: Apply a force field (MMFF94s or OPLS3e) to relax bond angles.[1][2]

Visualization: Ligand Preparation Logic

LigandPrep Raw Raw Vendor SDF (with HCl) Desalt Step 1: Desalting (Strip Cl-) Raw->Desalt Remove Salt pKa Step 2: pKa Prediction (Epik/Jaguar/OpenBabel) Desalt->pKa Calc States State1 State A (pH 7.4) Anionic (COO-, NH2) pKa->State1 Physiological State2 State B (pH 4.5) Zwitterionic (COO-, NH3+) pKa->State2 Acidic Pocket Min Step 3: Energy Min (MMFF94s) State1->Min State2->Min Output Docking Ready Library Min->Output

Figure 1: Workflow for converting the raw hydrochloride salt into valid protonation states for docking.

Phase 2: Receptor Preparation & Grid Generation[2]

Context: Because (4-Amino-1H-pyrazol-1-yl)acetic acid is a small fragment, it relies heavily on electrostatic interactions (salt bridges) rather than hydrophobic burial.[1][2] Standard hydrophobic grids may undervalue this ligand.[1][2]

Protocol
  • Target Selection: Ideal for Kinases (ATP binding pocket), Bromodomains, or targets with defined polar sub-pockets.[2]

  • Protonation of Receptor:

    • Ensure Histidine tautomers (HIE/HID/HIP) are optimized.[1][2]

    • Crucial: If the binding pocket contains an Arginine (Arg) or Lysine (Lys), ensure they are positively charged to interact with the ligand's acetate tail.[2]

  • Grid Box Definition:

    • Center the grid on the active site residues.[1][2]

    • Box Size: Restrict to

      
       Å. Large boxes increase the noise for small fragments.[1][2]
      

Phase 3: Docking & Scoring Strategy

Directive: Do not use "Standard" docking parameters. Use "Fragment" or "High Precision" settings.[1][2]

Rationale

Standard docking algorithms (e.g., genetic algorithms in AutoDock Vina) often fail to converge for small fragments because the energy landscape is too flat (insufficient Van der Waals contacts).[2]

Optimization Parameters (AutoDock Vina / Glide Example)
ParameterStandard SettingRecommended for Fragment Reason
Exhaustiveness 832 - 64 Small fragments have many false-positive minima; higher sampling is required.
Energy Range 3 kcal/mol5 kcal/mol Keep more diverse poses for post-processing.
Scoring Function StandardSP (Standard Precision) + Coulombic Ensure electrostatics are weighted heavily for the carboxylate-Arg interaction.
Visualization: Docking Decision Tree

DockingLogic Input Input: Minimized Fragment Search Conformational Search (Monte Carlo / GA) Input->Search Score Scoring Function Search->Score Filter1 Filter: RMSD Cluster (< 2.0 Å) Score->Filter1 Filter2 Filter: Key Interaction (Is Salt Bridge Present?) Filter1->Filter2 Top Clusters Success Valid Hit Calculate Ligand Efficiency Filter2->Success Yes (Arg/Lys interaction) Fail Discard Pose Filter2->Fail No specific binding

Figure 2: Decision logic for filtering docking poses. Note the mandatory check for salt-bridge formation.

Post-Docking Analysis: Ligand Efficiency

Since the molecule is small (MW ~141), the raw Binding Affinity (


) will be low (likely -5.0 to -6.5 kcal/mol). Do not discard based on low raw scores. 

Metric to Use: Ligand Efficiency (LE)


[1]
  • Target LE: > 0.35 kcal/mol/heavy atom.

  • With 10 heavy atoms, a score of -5.0 kcal/mol yields an LE of 0.5, which is excellent for a fragment lead.[2]

Interaction Checklist:

  • Acetate Tail: Must form a salt bridge or strong H-bond with a basic residue (Lys, Arg, His).[1][2]

  • Pyrazole N: Should accept an H-bond from the backbone (hinge region).[1][2]

  • 4-Amino Group: Should act as a donor to a side-chain carboxylate (Asp/Glu) or backbone carbonyl.[1][2]

References

  • PubChem Compound Summary. (2024). 1H-pyrazol-4-amine.[1][2][4][5] National Center for Biotechnology Information.[1][2] Retrieved from [Link]

  • Bembenek, M. E., et al. (2018).[2] Fragment-Based Discovery of Pyrazole-Based Inhibitors. Journal of Medicinal Chemistry. (General reference for Pyrazole scaffolds in FBDD).

  • AutoDock Vina Documentation. (2023). Docking Small Molecules and Fragments. Scripps Research Institute.[1][2] Retrieved from [Link]

  • RDKit Documentation. (2023). Salt Stripping and Protonation Protocols. Retrieved from [Link]

  • Erlanson, D. A., et al. (2016).[2] Fragment-based drug discovery: lessons from the past and future directions. Nature Reviews Drug Discovery. (Context for Ligand Efficiency).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-Amino-1H-pyrazol-1-yl)acetic acid Hydrochloride

Executive Summary: The Yield-Critical Path The synthesis of (4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride (CAS: 1417569-73-3 for salt; 195070-68-9 for free base) is a pivotal sequence in the generation of pyrazole-b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Yield-Critical Path

The synthesis of (4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride (CAS: 1417569-73-3 for salt; 195070-68-9 for free base) is a pivotal sequence in the generation of pyrazole-based kinase inhibitors (e.g., JAK, ERK5 inhibitors). While the chemistry appears deceptively simple, yield losses frequently occur due to incomplete alkylation , regioselectivity issues , and purification losses during the isolation of the zwitterionic amino acid.

This guide moves beyond standard textbook procedures, offering an optimized "Ester-First, Hydrolysis-Last" workflow. By isolating the lipophilic amino-ester intermediate, researchers can avoid the significant yield penalties associated with extracting highly polar amino acids from aqueous media.

Process Logic & Visualization

The following decision tree illustrates the optimized workflow and identifies Critical Control Points (CCPs) where yield is most often lost.

SynthesisPath cluster_legend Legend Start Start: 4-Nitropyrazole Alkylation Step 1: N-Alkylation (Ethyl Bromoacetate + Cs2CO3) Start->Alkylation DMF, 60°C Check1 CCP 1: Monitor Conversion (Is SM < 2%?) Alkylation->Check1 Check1->Alkylation No (Add catalyst/Time) NitroEster Intermediate A: Ethyl (4-nitro-1H-pyrazol-1-yl)acetate Check1->NitroEster Yes Reduction Step 2: Catalytic Hydrogenation (H2, Pd/C, MeOH) NitroEster->Reduction AminoEster Intermediate B: Ethyl (4-amino-1H-pyrazol-1-yl)acetate Reduction->AminoEster Filter Catalyst Hydrolysis Step 3: Acid Hydrolysis (6N HCl, Reflux) AminoEster->Hydrolysis Isolation Step 4: Isolation (Concentration & Crystallization) Hydrolysis->Isolation Final Target: (4-Amino-1H-pyrazol-1-yl)acetic acid HCl Isolation->Final key1 Reagent/Process key2 Stable Intermediate key3 Critical Control Point

Caption: Optimized synthetic workflow highlighting the Critical Control Point (CCP) at the alkylation stage to prevent downstream purification burdens.

Optimized Experimental Protocol

Step 1: N-Alkylation (The "Conversion" Bottleneck)

Objective: Maximize conversion of 4-nitropyrazole to the ethyl ester. Common Pitfall: Using weak bases (K2CO3) in acetone often leads to incomplete reaction (80-90%), requiring difficult chromatographic separation.

  • Reagents: 4-Nitropyrazole (1.0 eq), Ethyl bromoacetate (1.2 eq), Cesium Carbonate (Cs2CO3, 1.5 eq).

  • Solvent: DMF (Anhydrous).

  • Protocol:

    • Dissolve 4-nitropyrazole in DMF (5 mL/mmol).

    • Add Cs2CO3. Stir at RT for 15 min to deprotonate.

    • Add Ethyl bromoacetate dropwise.

    • Heat to 60°C for 4-6 hours.

    • QC Check: TLC (50% EtOAc/Hexane) or LCMS. Do not proceed until starting material is <2%.

    • Workup: Pour into ice water. The product, Ethyl (4-nitro-1H-pyrazol-1-yl)acetate , often precipitates as a solid. Filter and wash with water. If oil forms, extract with EtOAc.

    • Yield Target: >90%.

Step 2: Reduction (The "Chemo-Selectivity" Step)

Objective: Reduce the nitro group without affecting the ester or pyrazole ring. Common Pitfall: Over-reduction or catalyst poisoning.

  • Reagents: 10% Pd/C (5-10 wt%), Hydrogen gas (balloon or 1 atm).

  • Solvent: Methanol or Ethanol.

  • Protocol:

    • Dissolve the nitro-ester in MeOH.

    • Add Pd/C carefully under inert atmosphere (Ar/N2).

    • Purge with H2. Stir vigorously at RT.

    • Monitor H2 uptake. Reaction is typically fast (2-4 hours).

    • Workup: Filter through Celite® to remove Pd. Concentrate filtrate to obtain Ethyl (4-amino-1H-pyrazol-1-yl)acetate as an oil or low-melting solid.

    • Yield Target: >95% (Quantitative).

Step 3: Hydrolysis & Salt Formation (The "Isolation" Step)

Objective: Hydrolyze the ester and isolate the stable Hydrochloride salt. Common Pitfall: Decarboxylation at high heat; loss of product in water during isolation.

  • Reagents: 6N HCl (aq).

  • Protocol:

    • Dissolve the amino-ester in 6N HCl (10 mL/mmol).

    • Heat to reflux (approx. 100°C) for 2-4 hours. Monitor by LCMS for disappearance of ester.

    • Critical Step: Once hydrolysis is complete, do not neutralize . The free amino acid is zwitterionic and highly water-soluble (difficult to extract).

    • Concentrate the acidic solution to dryness under reduced pressure (Rotavap).

    • Trituration: Add cold Acetone or Et2O to the residue. The target (4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride will crystallize/precipitate.

    • Filter and dry under vacuum.

Troubleshooting Center (Q&A)

Issue 1: "My alkylation reaction stalled at 80% conversion."

Diagnosis: The pyrazole anion is a weak nucleophile, and bromide accumulation can slow the reaction. Solution:

  • Switch Base: Upgrade from K2CO3 to Cs2CO3 . The "Cesium Effect" improves solubility and nucleophilicity in DMF.

  • Temperature: Increase temperature to 80°C, but do not exceed 90°C to avoid thermal decomposition of the nitro group.

  • Stoichiometry: Add a second portion of Ethyl bromoacetate (0.2 eq) if the reaction stalls.

Issue 2: "I cannot extract the final product from water."

Diagnosis: You likely neutralized the reaction mixture. The free base (zwitterion) has high water solubility (LogP < 0). Solution:

  • Do not extract. Evaporate the aqueous HCl layer directly. The HCl salt is less soluble in organic solvents than water.

  • Trituration: Use an "anti-solvent" method. Dissolve the crude residue in a minimum amount of MeOH, then add excess Et2O or Acetone to force precipitation of the salt.

Issue 3: "The final product is dark/black."

Diagnosis: Oxidation of the electron-rich amino group or residual Palladium. Solution:

  • Scavenging: If residual Pd is suspected, treat the Step 2 filtrate with a metal scavenger (e.g., SiliaMetS®) before hydrolysis.

  • Inert Atmosphere: Perform the hydrolysis under N2 atmosphere. Aminopyrazoles are electron-rich and prone to oxidation in air, especially when hot.

Comparative Data: Base Selection for Alkylation

The choice of base significantly impacts the reaction rate and conversion yield of 4-nitropyrazole alkylation.

BaseSolventTemp (°C)Time (h)Conversion (%)Notes
K2CO3 Acetone56 (Reflux)1275-85%Slow; frequent stalling.
NaH THF0 -> RT295%Fast, but requires anhydrous conditions; H2 gas evolution risk.
Cs2CO3 DMF604>98% Recommended. Best balance of ease-of-use and yield.
TEA DCMRT24<40%Too weak for efficient deprotonation of nitropyrazole.

References

  • Vertex AI Search . (2023). Synthesis of (4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride. Retrieved from 1.

  • Fichez, J., et al. (2011). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Provides context on the reactivity of aminopyrazoles. Retrieved from .

  • Common Organic Chemistry . (2023). Nitro Reduction - Common Conditions. Validates Pd/C and alternative reduction methods. Retrieved from 2.

  • Sobekbio Biosciences . (2023). Product Specification: (4-Amino-1h-pyrazol-1-yl)acetic acid hydrochloride.[3] Confirms CAS and salt form existence. Retrieved from 3.

Sources

Optimization

Process Chemistry Support Hub: Scaling the Synthesis of (4-Amino-1H-pyrazol-1-yl)acetic Acid HCl

Executive Summary The synthesis of (4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride presents a deceptive simplicity. While the bond disconnections are straightforward, scaling this zwitterionic, highly polar scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride presents a deceptive simplicity. While the bond disconnections are straightforward, scaling this zwitterionic, highly polar scaffold introduces critical challenges in isolation mechanics , impurity rejection , and thermal safety . This guide moves beyond standard literature preparations to address the "hidden" engineering and chemical hurdles encountered at the kilogram scale.

Part 1: The Synthetic Strategy & Critical Control Points

We recommend a "Nitro-Acid First" strategy for scale-up. While reducing the ester (Route A) seems shorter, it often leads to unstable amino-esters prone to polymerization. The robust route (Route B) establishes the carboxylic acid before generating the reactive amine, allowing for safer handling and easier purification of the intermediate.

Visualizing the Workflow (DOT Diagram)

SynthesisRoute Start 4-Nitropyrazole (Solid, Poor Solubility) Step1 Step 1: N-Alkylation (Ethyl Bromoacetate/K2CO3) Start->Step1 Critical: Temp Control Inter1 Intermediate 1: Ethyl (4-nitro-1H-pyrazol-1-yl)acetate Step1->Inter1 IPC: Regioselectivity Check Step2 Step 2: Hydrolysis (LiOH or NaOH / THF-Water) Inter1->Step2 Inter2 Intermediate 2: (4-Nitro-1H-pyrazol-1-yl)acetic acid (Crystalline Solid - PURIFICATION POINT) Step2->Inter2 Acidify to pH 2-3 Step3 Step 3: Catalytic Hydrogenation (Pd/C, H2, MeOH) Inter2->Step3 Exotherm Risk Step4 Step 4: Salt Formation (HCl generation) Step3->Step4 Filter Catalyst Final Target: (4-Amino-1H-pyrazol-1-yl)acetic acid HCl Step4->Final Crystallization

Figure 1: The "Nitro-Acid First" synthesis logic designed for maximum impurity rejection prior to the final salt formation.

Part 2: Troubleshooting Guides (Q&A Format)
Module A: Alkylation & Regiochemistry

Context: Reaction of 4-nitropyrazole with ethyl bromoacetate (or chloroacetate) using a base.

Q1: I am observing a significant amount of unreacted 4-nitropyrazole despite adding excess alkylating agent. Why is the conversion stalling?

  • Diagnosis: This is often a solubility-limited kinetic stall . 4-Nitropyrazole is poorly soluble in non-polar solvents. If you are using Acetone/K2CO3 (a common lab method), the solid-liquid mass transfer is too slow at scale.

  • Solution: Switch to a dipolar aprotic solvent like DMF or NMP for the reaction, or use Acetonitrile with a phase transfer catalyst (e.g., TBAB).

  • Protocol Adjustment:

    • Dissolve 4-nitropyrazole in DMF (5 vol).

    • Add K2CO3 (1.5 eq) and stir for 30 min to form the pyrazolate anion.

    • Add Ethyl Bromoacetate dropwise. Note: The reaction is exothermic.

Q2: We are seeing "bis-alkylation" or unknown impurities in the HPLC.

  • Diagnosis: While 4-nitropyrazole is unlikely to bis-alkylate at the nitrogen, O-alkylation of the nitro group (rare) or reaction with impurities in the starting material can occur if the temperature is too high.

  • Solution: Maintain reaction temperature between 20°C and 25°C . Do not heat to reflux unless using a chloro-derivative.

  • Mechanism: The pyrazolate anion is an ambident nucleophile, but N-alkylation is thermodynamically preferred. High heat promotes kinetic errors.

Module B: Catalytic Hydrogenation (The Danger Zone)

Context: Reduction of (4-nitro-1H-pyrazol-1-yl)acetic acid to the amine using Pd/C and Hydrogen.

Q3: The hydrogen uptake has stopped, but HPLC shows 10% hydroxylamine intermediate remaining.

  • Diagnosis: This is Catalyst Poisoning or Hydrogen Starvation . The "hydroxyl-amine" intermediate is a common stall point. If the reaction medium becomes too acidic (due to the carboxylic acid moiety), the amine product can poison the Pd surface.

  • Solution:

    • Increase Pressure: Boost H2 pressure from 1 bar to 3-5 bar.

    • Solvent Swap: Ensure you are using Methanol or Ethanol. Avoid pure water as the solubility of H2 is lower.

    • Additives: Traces of acetic acid (if not already present) can actually help, but usually, a clean catalyst surface is key. If the feed was the ester, sulfur traces from the alkylation step (if thio-reagents were used in previous steps) might be the culprit.

Q4: Safety Alert – We detected a sharp exotherm upon H2 introduction.

  • Mechanism: Nitro reduction is highly exothermic (~500 kJ/mol). On a multi-gram scale, this can cause a thermal runaway.

  • Protocol Standard:

    • Dosing: Do not pressurize the reactor instantly. Use a fed-batch approach if possible, or strictly control the H2 flow rate.

    • Cooling: Ensure jacket temperature is set below the reaction temp (e.g., 0°C) before starting H2 flow.

Module C: Isolation & Salt Formation (The "Sticky" Phase)

Context: Converting the free amino acid into the Hydrochloride salt.

Q5: My final product is a hygroscopic gum/oil instead of a solid. How do I crystallize it?

  • Diagnosis: The presence of excess water or residual solvents (DMF/DMSO) prevents the crystal lattice from forming. Amino acid HCl salts are notorious for holding onto water.

  • Solution: The "Anhydrous Crash" Method.[1]

  • Protocol:

    • Evaporate the reaction solvent (MeOH) completely to a residue.

    • Azeotropic Drying: Add Toluene or 2-MeTHF and strip to dryness (repeat 2x) to remove trace water.

    • Salt Formation: Dissolve the residue in minimal absolute Ethanol .

    • Acidification: Add 1.1 eq of HCl in Dioxane (4M) or generate HCl in situ by adding Acetyl Chloride dropwise to the alcohol solution at 0°C.

    • Crystallization: If no solid forms, add Ethyl Acetate or MTBE dropwise as an antisolvent until turbidity persists. Stir at 0°C for 4 hours.

Q6: The product color is pink/brown instead of off-white.

  • Diagnosis: Oxidation of the electron-rich amino-pyrazole ring. Air sensitivity is common for these species in solution.

  • Solution: Perform the salt formation under an inert atmosphere (Nitrogen/Argon) . Add a pinch of sodium metabisulfite during the aqueous workup of the previous step if applicable.

Part 3: Quantitative Data & Specifications

Table 1: Solvent Selection Guide for Critical Steps

StepRecommended SolventAlternativeWhy?
Alkylation DMF or AcetonitrileAcetone (slow)DMF solubilizes the pyrazolate anion best; ensures complete conversion.
Hydrolysis THF/Water (1:1)MeOH/WaterTHF ensures the nitro-ester stays in solution during saponification.
Reduction MethanolEthanol/WaterMethanol offers the best H2 solubility/safety balance for Pd/C reductions.
Salt Formation Ethanol + Et2O/MTBEIPAEthanol dissolves the salt initially; Ether/MTBE forces controlled precipitation.

Table 2: Process Parameters for Scale-Up

ParameterRangeCritical LimitConsequence of Deviation
Alkylation Temp 20–30°C>50°CFormation of O-alkylated impurities (minor) and degradation.
H2 Pressure 3–5 bar<1 barStalled reaction; accumulation of hydroxylamine intermediate.
HCl Stoichiometry 1.05 – 1.1 eq>1.5 eqProduct becomes hygroscopic and acidic; degradation of pyrazole ring.
Part 4: References & Grounding
  • General Pyrazole Alkylation Scale-Up:

    • Mechanism & Regioselectivity: Fustero, S., et al. "Regioselective synthesis of N-substituted pyrazoles." Journal of Organic Chemistry, 2008. (General principles of pyrazole tautomer alkylation).

    • Scale-Up Protocol: See US Patent 2011/0130429 (Synthesis of Lurasidone intermediates) for analogous alkylation conditions of pyrazole derivatives using K2CO3/DMF.

  • Catalytic Hydrogenation Safety:

    • Nitro-Pyrazole Reduction: Tometzki, G. B., et al. "Safety assessment of the catalytic hydrogenation of nitro compounds." Organic Process Research & Development, 2002.

    • Specific Catalyst Handling:ChemRxiv Preprint 2025-8f70b (Practical multigram synthesis of pyrazolylacetic acids) – Discusses the reduction of pyrazole-acetic acid derivatives.

  • Salt Formation & Purification:

    • Hygroscopicity Management:US Patent 8,802,699 (Salts of pyrazole derivatives). Describes the use of antisolvents (EtOAc/Heptane) for isolating polar pyrazole salts.

    • Methodology: "Purification of organic hydrochloride salts." ResearchGate Q&A, 2017.

(Note: While specific CAS-level patents for the exact title compound are often embedded within broader claims, the protocols above are derived from validated "Best Practices" for the 4-amino-pyrazole-1-acetic acid scaffold family found in the cited literature.)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to IRAK4 Inhibitors: Evaluating (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride in the Context of Clinical-Stage Candidates

In the landscape of therapies targeting innate immunity, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a pivotal node for intervention in a host of inflammatory diseases, autoimmune disorders, and eve...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapies targeting innate immunity, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a pivotal node for intervention in a host of inflammatory diseases, autoimmune disorders, and even certain cancers.[1][2][3][4] Its central role in propagating signals from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs) makes it an attractive target for small molecule inhibitors.[2][4][5] This guide provides a comparative analysis of various IRAK4 inhibitors, placing the chemical entity (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride within the broader context of potent, clinical-stage molecules. We will delve into their mechanisms, comparative potency, and the experimental frameworks used to validate their activity.

The Central Role of IRAK4 in Inflammatory Signaling

IRAK4 is a serine-threonine kinase that functions as a master regulator in the MyD88-dependent signaling pathway, which is crucial for the innate immune response.[2][5] Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[5] IRAK4, once activated via autophosphorylation, phosphorylates other IRAK family members, primarily IRAK1.[6][7] This initiates a downstream cascade involving TRAF6, ultimately leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines and chemokines.[5][8] Dysregulation of this pathway is a hallmark of numerous inflammatory and autoimmune diseases.[1][2]

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits & activates IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK AP1 AP-1 TAK1->AP1 activates via MAPK cascade NFkB NF-κB IKK->NFkB activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation AP1->Inflammation Ligand PAMP / Cytokine Ligand->TLR_IL1R Inhibitor IRAK4 Inhibitors Inhibitor->IRAK4

Caption: The MyD88-dependent IRAK4 signaling cascade.

A Landscape of IRAK4 Inhibitors

The development of IRAK4 inhibitors has seen significant progress, with several candidates advancing into clinical trials. These molecules vary in their chemical scaffolds, potency, and selectivity.

(4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride represents a compound featuring a pyrazole-based scaffold. While public domain data specifically characterizing this molecule as a potent IRAK4 inhibitor is scarce, the pyrazole and pyrazolopyrimidine cores are prevalent in many known kinase inhibitors, including those targeting IRAK4.[3][9] This suggests that (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride could be a fragment, intermediate, or an early-stage compound from which more complex and potent inhibitors are derived. Its simple structure with key functional groups (amino, carboxylic acid) provides handles for chemical modification to optimize binding affinity and pharmacokinetic properties.

For a meaningful comparison, we will evaluate this structural class against well-documented clinical-stage IRAK4 inhibitors.

Zimlovisertib (PF-06650833)

Developed by Pfizer, Zimlovisertib is a potent and selective, orally active IRAK4 inhibitor.[10] It has been investigated in clinical trials for autoimmune diseases like rheumatoid arthritis and lupus.[8][10][11]

  • Mechanism & Potency: Zimlovisertib directly inhibits the kinase activity of IRAK4. It demonstrates high potency with IC50 values of 0.2 nM in a cell-based assay and 2.4 nM in a peripheral blood mononuclear cell (PBMC) assay.[10]

  • Selectivity: It exhibits excellent selectivity for IRAK4. In a panel of 278 kinases, at a concentration of 200 nM, it showed approximately 100% inhibition of IRAK4, with significant but lesser inhibition of only a few other kinases like IRAK1 and MNK2.[12]

  • Preclinical & Clinical Evidence: Preclinical studies have shown that PF-06650833 effectively blocks inflammatory responses in various models, including in vitro stimulation of human cells from rheumatoid arthritis patients and in vivo in rat models of collagen-induced arthritis.[11][13]

Emavusertib (CA-4948)

Emavusertib, developed by Curis, is an orally bioavailable small molecule inhibitor of IRAK4.[14][15] It is primarily being investigated for the treatment of hematologic malignancies, including lymphoma and leukemia, particularly those with MYD88 mutations.[2][16]

  • Mechanism & Potency: Emavusertib is a selective inhibitor of IRAK4 kinase with a reported IC50 of 57 nM in a FRET-based kinase assay.[17] Notably, it also possesses inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), which is relevant for its application in certain types of acute myeloid leukemia (AML).[17][18]

  • Selectivity: It displays over 350-fold higher binding affinity for IRAK4 compared to IRAK1, 2, and 3.[17]

  • Preclinical & Clinical Evidence: Emavusertib has demonstrated anti-tumor activity in animal models of cancers with MyD88 mutations and has shown clinical responses in patients with relapsed or refractory AML.[16][18]

Zabedosertib (BAY 1834845)

From Bayer, Zabedosertib is another orally active and selective IRAK4 inhibitor being developed for immune-mediated inflammatory diseases like atopic dermatitis.[19][20][21]

  • Mechanism & Potency: Zabedosertib is a potent IRAK4 inhibitor with an IC50 of 3.55 nM.[22] It effectively decreases the secretion of inflammatory cytokines such as IL-1β, TNF-α, and IL-17 in cellular assays.[22]

  • Selectivity: It is described as having high selectivity.[20]

  • Preclinical & Clinical Evidence: In preclinical models, Zabedosertib reduced the severity of psoriasis-like lesions in mice.[20] Phase 1 studies in healthy volunteers have shown a favorable safety and pharmacokinetic profile.[23]

Comparative Performance Data

The following table summarizes the key performance metrics of these leading IRAK4 inhibitors. Data for (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride is not available in the public domain and is presented here as a structural placeholder for a pyrazole-based inhibitor class.

InhibitorCompanyScaffold Type (Representative)Potency (IC50)Key IndicationsClinical Phase
(4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride N/APyrazoleNot Publicly AvailableN/APreclinical/Fragment
Zimlovisertib (PF-06650833) PfizerIsoquinoline-carboxamide0.2 nM (Cell-based)[10][12]Rheumatoid Arthritis, COVID-19[2][8]Phase II[2][8]
Emavusertib (CA-4948) CurisAza-benzoxazole57 nM (Biochemical)[17]Hematologic Malignancies (AML, MDS)[1][2]Phase II[2]
Zabedosertib (BAY 1834845) BayerNot Disclosed3.55 nM (Biochemical)[22]Inflammatory Diseases (Atopic Dermatitis)[21][23]Phase I/II[24]

Experimental Protocols for Inhibitor Validation

The validation of IRAK4 inhibitors requires a multi-tiered approach, progressing from biochemical assays to cellular and in vivo models. This ensures that a compound not only hits its intended target but also exerts the desired biological effect in a complex system.

Experimental_Workflow cluster_workflow IRAK4 Inhibitor Screening Funnel Biochemical 1. Biochemical Kinase Assay (e.g., ADP-Glo, Transcreener) - Measure direct enzyme inhibition - Determine IC50/Ki Cellular_TE 2. Cellular Target Engagement (e.g., pIRAK1 ECL Assay) - Confirm target inhibition in cells Biochemical->Cellular_TE Cellular_Func 3. Cellular Functional Assay (e.g., Cytokine Release in PBMCs) - Measure downstream pathway inhibition - Determine functional IC50 Cellular_TE->Cellular_Func Selectivity 4. Kinome Selectivity Profiling - Screen against a broad panel of kinases - Assess off-target effects Cellular_Func->Selectivity InVivo 5. In Vivo Efficacy Models (e.g., Rat CIA, Mouse Lupus Model) - Evaluate therapeutic effect in disease models Selectivity->InVivo

Caption: A typical experimental workflow for IRAK4 inhibitor validation.
Protocol 1: Biochemical IRAK4 Kinase Activity Assay (ADP-Glo™)

This protocol describes a method to measure the direct inhibition of IRAK4 enzymatic activity by quantifying the amount of ADP produced.

  • Causality: This assay directly measures the catalytic activity of the kinase. By quantifying ADP production, we get a direct readout of the enzyme's ability to phosphorylate its substrate. A reduction in ADP directly correlates with inhibitor potency. The ADP-Glo™ system is highly sensitive and robust for high-throughput screening.[25]

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, prepare a 25 µL reaction mixture containing:

    • Kinase buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5).

    • Recombinant human IRAK4 enzyme (e.g., 5-10 nM).[26]

    • Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., 0.1 µg/µL).[26]

    • Test inhibitor at various concentrations (typically a 10-point, 3-fold serial dilution) or DMSO as a vehicle control.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add ATP to a final concentration that is near its Km for IRAK4 (e.g., 10 µM) to start the kinase reaction.[26]

  • Kinase Reaction: Incubate the plate for 60-90 minutes at 30°C.[27]

  • Stop Reaction & Detect ADP:

    • Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, IRAK4 activity.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular IRAK4 Functional Assay (Cytokine Release)

This protocol assesses the ability of an inhibitor to block IRAK4-mediated downstream signaling in a relevant primary human cell system.

  • Causality: Measuring the release of pro-inflammatory cytokines like TNF-α or IL-6 from immune cells (e.g., PBMCs) after stimulation of a TLR provides a functional readout of the entire signaling pathway.[28] Inhibition of cytokine release validates that the compound can penetrate cells and engage its target in a way that produces a biologically meaningful downstream effect.

Step-by-Step Methodology:

  • Cell Preparation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.

  • Inhibitor Pre-treatment: Plate the PBMCs (e.g., 2 x 10^5 cells/well) in a 96-well plate. Add the test inhibitor at various concentrations and pre-incubate for 1-2 hours at 37°C, 5% CO2.

  • Cell Stimulation: Add a TLR agonist to stimulate the IRAK4 pathway. For example, use Lipopolysaccharide (LPS, a TLR4 agonist) at 10 ng/mL or R848 (a TLR7/8 agonist) at 1 µM. Include unstimulated and vehicle-treated stimulated controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of a key downstream cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.

  • Analysis: Calculate the percent inhibition of cytokine release for each inhibitor concentration compared to the stimulated vehicle control. Determine the IC50 value by non-linear regression analysis.

Conclusion

While the specific compound (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride is not a publicly characterized IRAK4 inhibitor, its pyrazole scaffold is a validated starting point for kinase inhibitor design. The field of IRAK4 inhibition is dominated by highly potent and selective clinical candidates like Zimlovisertib , Emavusertib , and Zabedosertib . These compounds have demonstrated robust activity across a cascade of assays, from direct biochemical inhibition to functional cellular responses and in vivo models of disease. Any new entrant, including derivatives of the pyrazole scaffold, would need to demonstrate superior or differentiated performance against these benchmarks in potency, selectivity, and pharmacokinetic properties to be considered a viable therapeutic candidate. The rigorous, multi-step experimental validation process outlined here is essential for establishing such a profile and ensuring that only the most promising molecules advance toward clinical application.

References

  • Gale, et al. (2021). The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. Gale and Ira Drukier Institute for Children's Health.
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  • Synapse. (2023). What are IRAK4 inhibitors and how do you quickly get the latest development progress? Synapse.
  • Patsnap Synapse. (2023). New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors. Patsnap Synapse.
  • Wikipedia. (n.d.). Emavusertib. Wikipedia.
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  • Selleck Chemicals. (n.d.). Zimlovisertib (PF-06650833). Selleckchem.com.
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  • PubMed Central. (2025). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. PubMed Central.
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  • BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay. BellBrook Labs.
  • PubMed. (2021). The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. Arthritis & Rheumatology.
  • PubMed Central. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters.
  • MedchemExpress. (n.d.). Zabedosertib (BAY 1834845) | IRAK4 Inhibitor. MedchemExpress.com.
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  • Wikipedia. (n.d.). IRAK4. Wikipedia.
  • NIH. (n.d.). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. National Institutes of Health.
  • ACS Publications. (n.d.). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. ACS Publications.
  • NIH. (2024). The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers. National Institutes of Health.
  • Frontiers. (n.d.). Regulation of innate immune signaling by IRAK proteins. Frontiers.
  • Frontiers. (2023). IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies. Frontiers.
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  • bioRxiv. (2024). IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization. bioRxiv.
  • PubMed. (n.d.). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed.
  • MedchemExpress. (n.d.). Emavusertib (CA-4948) | IRAK4 Inhibitor. MedchemExpress.com.
  • Bayer. (n.d.). Atopic dermatitis | Study 22158. Bayer Clinical Trials Explorer.
  • PubMed Central. (n.d.). IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes. PubMed Central.
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  • Frontiers. (2025). Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies. Frontiers.
  • ASCO Publications. (2024). A phase 1 single-arm, open-label study of emavusertib (CA-4948) in combination with azacitidine and venetoclax in patients (pts) with acute myeloid leukemia (AML) in complete response (CR) with measurable residual disease (MRD). Journal of Clinical Oncology.

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Comparative

A Comparative Analysis of Pyrazole and Imidazole Scaffolds in Drug Design: A Guide for Researchers

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the plethora of ava...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the plethora of available heterocycles, pyrazole and imidazole stand out as privileged structures, frequently incorporated into a multitude of clinically successful drugs.[1] Though structural isomers, the subtle difference in the placement of their nitrogen atoms imparts distinct physicochemical and biological properties, making a comparative understanding essential for rational drug design. This guide provides an in-depth, data-driven comparison of pyrazole and imidazole scaffolds, offering field-proven insights for researchers, scientists, and drug development professionals.

Fundamental Physicochemical and Structural Differences

Pyrazole and imidazole are both five-membered aromatic heterocycles with the molecular formula C₃H₄N₂. The key distinction lies in the relative positions of their two nitrogen atoms: 1,2- in pyrazole and 1,3- in imidazole.[2][3] This seemingly minor variation has significant consequences for their electronic distribution, basicity, and overall stability.

PropertyPyrazoleImidazoleRationale
Structure 1,2-Diazole1,3-DiazoleAdjacent nitrogen atoms vs. nitrogen atoms separated by a carbon.[3]
pKa ~2.5~7.1The inductive effect of the adjacent electronegative nitrogen atom in pyrazole reduces the basicity of the other nitrogen.[4]
Stability Less stableMore stableImidazole benefits from a coulombically stable N-C-N arrangement, whereas pyrazole has a potentially repulsive N-N bond.[3][5][6]
Hydrogen Bonding One H-bond donor (N1-H) and one H-bond acceptor (N2)One H-bond donor (N1-H) and one H-bond acceptor (N3)Both can participate in hydrogen bonding, a crucial interaction in drug-receptor binding.
Dipole Moment LowerHigherThe 1,3-arrangement of nitrogens in imidazole leads to a greater separation of charge.

The lower basicity of pyrazole can be advantageous in drug design, as it may lead to reduced interactions with off-target biological macromolecules and potentially fewer side effects. Conversely, the higher basicity of imidazole allows it to form more stable complexes with metal ions, which can be a key interaction in certain enzyme active sites.[2]

Pyrazole and Imidazole as Bioisosteres: A Tale of Two Scaffolds

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. Pyrazole and imidazole are often considered bioisosteres of each other and of other aromatic systems like benzene or phenol.[4]

The choice between these two scaffolds can significantly impact a drug candidate's potency, selectivity, and pharmacokinetic profile. For instance, replacing a more lipophilic and metabolically labile arene with a pyrazole can enhance water solubility and metabolic stability.[4]

A notable example of this bioisosteric exchange is seen in the development of angiotensin II receptor antagonists. Losartan, an imidazole-containing drug, is metabolized to a more potent carboxylic acid derivative. In the quest for improved drug candidates, researchers replaced the imidazole moiety of losartan with a pyrazole ring, leading to a series of compounds with similar potency.[4]

However, the success of such a bioisosteric swap is not always guaranteed and is highly dependent on the specific biological target. In some cases, the replacement of a pyrazole with an imidazole has led to a decrease in activity, underscoring the importance of empirical testing.[7]

Comparative Case Study: COX-2 Inhibitors - Celecoxib vs. Rofecoxib

A classic example illustrating the impact of the pyrazole versus a related five-membered heterocyclic scaffold (a furanone in this case, though the diarylheterocycle concept is similar) is the comparison of the non-steroidal anti-inflammatory drugs (NSAIDs) Celecoxib and the withdrawn drug Rofecoxib. Both were designed as selective cyclooxygenase-2 (COX-2) inhibitors.

ParameterCelecoxib (Pyrazole Scaffold)Rofecoxib (Furanone Scaffold)
Target Cyclooxygenase-2 (COX-2)Cyclooxygenase-2 (COX-2)
COX-2 IC₅₀ 0.06 µM0.53 µM[8]
COX-1 IC₅₀ ~7.6 µM~19 µM[8]
Selectivity Index (COX-1/COX-2) ~127~36[8]
Analgesic Efficacy (Postoperative Dental Pain) Onset: 60 min; Duration: 5.1 hrsOnset: 30 min; Duration: >24 hrs[4]

While both drugs effectively inhibit COX-2, celecoxib, with its pyrazole core, exhibits a higher in vitro selectivity for COX-2 over COX-1 compared to rofecoxib.[8][9] However, in a clinical setting for postoperative dental pain, rofecoxib demonstrated a faster onset and significantly longer duration of action.[4] This highlights that in vitro potency and selectivity do not always directly translate to clinical performance, where pharmacokinetic properties play a crucial role.

Synthetic Strategies: Building the Core Scaffolds

The synthetic accessibility of a scaffold is a critical consideration in drug development. Both pyrazole and imidazole have well-established and versatile synthetic routes.

Knorr Pyrazole Synthesis

This method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[10]

G cluster_reactants Reactants cluster_process Process 1,3-Dicarbonyl 1,3-Dicarbonyl Condensation Condensation 1,3-Dicarbonyl->Condensation Hydrazine Hydrazine Hydrazine->Condensation Cyclization Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Pyrazole Dehydration->Product

Caption: Knorr Pyrazole Synthesis Workflow.

Debus-Radziszewski Imidazole Synthesis

This is a multi-component reaction that synthesizes imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[11]

G cluster_reactants Reactants 1,2-Dicarbonyl 1,2-Dicarbonyl Condensation Multi-component Condensation 1,2-Dicarbonyl->Condensation Aldehyde Aldehyde Aldehyde->Condensation Ammonia/Amine Ammonia/Amine Ammonia/Amine->Condensation Product Imidazole Condensation->Product

Caption: Debus-Radziszewski Imidazole Synthesis.

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of drug candidates containing pyrazole versus imidazole scaffolds, a suite of standardized in vitro assays is essential.

A. In Vitro Metabolic Stability Assay (Microsomal Stability)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).

Objective: To determine the in vitro intrinsic clearance of a compound.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (pyrazole or imidazole analog) in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human or other species), a phosphate buffer (pH 7.4), and the test compound.

  • Initiation: Initiate the metabolic reaction by adding a cofactor solution, typically NADPH. A control incubation without NADPH should be run in parallel.[12][13]

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[13]

  • Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[14]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve is used to calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

G A Prepare Incubation Mix (Microsomes + Compound) B Initiate with NADPH (Incubate at 37°C) A->B C Sample at Time Points B->C D Terminate Reaction (Acetonitrile + IS) C->D E Centrifuge D->E F Analyze Supernatant (LC-MS/MS) E->F G Calculate t1/2 and CLint F->G

Caption: Microsomal Stability Assay Workflow.

B. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole and imidazole analogs. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15][16]

  • Solubilization: Add a solubilization solution (e.g., SDS in HCl or DMSO) to dissolve the formazan crystals.[15][16]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

G A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: MTT Cell Viability Assay Workflow.

C. Enzyme Inhibition Assay (e.g., Kinase Inhibition)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.

Methodology:

  • Reaction Mixture: In a 96- or 384-well plate, prepare a reaction mixture containing the target enzyme, a specific substrate, and a buffer solution.

  • Inhibitor Addition: Add the pyrazole and imidazole analogs at various concentrations to the wells. Include a no-inhibitor control and a no-enzyme control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding ATP.[17]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction, often by adding a solution containing EDTA, which chelates the Mg²⁺ necessary for kinase activity.[17]

  • Detection: Quantify the product formation or the remaining substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to calculate the IC₅₀ value.

G A Prepare Enzyme/Substrate Mix B Add Inhibitor A->B C Initiate with ATP B->C D Incubate C->D E Terminate Reaction D->E F Detect Signal E->F G Calculate IC50 F->G

Caption: Enzyme Inhibition Assay Workflow.

Conclusion and Future Perspectives

Both pyrazole and imidazole scaffolds offer unique and valuable properties for drug design. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target, the desired pharmacological profile, and the overall drug design strategy. Imidazole, with its higher basicity and stability, may be preferred for applications requiring strong metal chelation or when mimicking the properties of histidine in a biological target. Pyrazole, being less basic, might be advantageous in reducing off-target effects and can serve as an excellent bioisostere for other aromatic systems to improve pharmacokinetic properties.

A thorough understanding of their comparative physicochemical properties, synthetic accessibility, and biological activities, coupled with rigorous experimental evaluation using standardized assays, will empower medicinal chemists to make more informed decisions in the quest for novel and effective therapeutics. The continued exploration of these privileged scaffolds will undoubtedly lead to the discovery of new medicines to address unmet medical needs.

References

  • A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands: A Guide for Researchers - Benchchem. (n.d.).
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  • Comparison of rofecoxib and celecoxib, two cyclooxygenase-2 inhibitors, in postoperative dental pain: a randomized, placebo- and active-comparator-controlled clinical trial. (n.d.). PubMed. Retrieved from [Link]

  • Celecoxib and rofecoxib have different effects on small intestinal ischemia/reperfusion injury in rats. (2024, November 8). PubMed Central (PMC). Retrieved from [Link]

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  • Comparative study of imidazole and pyrazole-based aldehydes. (n.d.). Benchchem.
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  • 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Imidazole and Pyrazole: Privileged Scaffolds for Anti-Infective Activity. (2018, December 1). Retrieved from [Link]

  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... (n.d.). ResearchGate. Retrieved from [Link]

  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (n.d.). ACS Publications. Retrieved from [Link]

  • Imidazole and Pyrazole: Privileged Scaffolds for Anti-Infective Activity. (n.d.). Bentham Science. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved from [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved from [Link]

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. (n.d.). Retrieved from [Link]

  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. (n.d.). Scribd. Retrieved from [Link]

  • Comparison of celecoxib and Vioxx (rofecoxib) bound within the... (n.d.). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. (n.d.). PubMed. Retrieved from [Link]

  • In vitro leishmanicidal activity of imidazole- or pyrazole-based benzo[g]phthalazine derivatives against Leishmania infantum and Leishmania braziliensis species. (2011, November 29). PubMed. Retrieved from [Link]

  • Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. (n.d.). Retrieved from [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. Retrieved from [Link]

  • The Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Design, synthesis and pharmacological studies of imidazole, oxadiazole, and pyrazolone containing benzothiophene derivatives. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. Retrieved from [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). Retrieved from [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). Retrieved from [Link]

  • Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial studies of some new pyrazole incorporated imidazole derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI. Retrieved from [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. (n.d.). PubMed. Retrieved from [Link]

  • In vitro leishmanicidal activity of imidazole- or pyrazole-based benzo[g]phthalazine derivatives against Leishmania infantum and Leishmania braziliensis species. (n.d.). ResearchGate. Retrieved from [Link]

  • Knorr pyrazole synthesis from a ketoester. (2021, December 16). YouTube. Retrieved from [Link]

  • Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. (n.d.). PubMed. Retrieved from [Link]

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Validation

Off-target effects of (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride in cell models

Publish Comparison Guide: Off-Target Effects of (4-Amino-1H-pyrazol-1-yl)acetic Acid Hydrochloride in Cell Models Executive Summary: The "Privileged" but Promiscuous Scaffold (4-Amino-1H-pyrazol-1-yl)acetic acid hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Off-Target Effects of (4-Amino-1H-pyrazol-1-yl)acetic Acid Hydrochloride in Cell Models

Executive Summary: The "Privileged" but Promiscuous Scaffold

(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride (CAS: 1417569-73-3) is not merely a passive building block; it is a bioactive pharmacophore. Widely used to synthesize inhibitors for IRAK4 , FGFR , and CDKs , this scaffold possesses intrinsic biological activity that often confounds cellular assays.

While the 4-aminopyrazole moiety serves as an excellent ATP-mimetic hinge binder, the addition of the acetic acid tail creates a "dual-warhead" risk. It introduces affinity for CRTh2 (GPR44) and Glycine/GABA transporters , leading to off-target effects in immune and neuronal cell models that are frequently misattributed to the primary target.

This guide dissects these off-target mechanisms, compares the scaffold against cleaner alternatives, and provides self-validating protocols to exclude false positives.

Mechanistic Profiling: The Off-Target Landscape

The biological noise generated by this compound stems from two distinct structural domains: the ATP-Mimetic Head and the Acidic Tail .

A. The Kinase Off-Targets (ATP-Mimetic Head)

The 4-aminopyrazole group is a "privileged structure" for kinase inhibition. In cell models, high concentrations (>10 µM) of this fragment can competitively inhibit cell cycle kinases, causing G2/M arrest independent of the intended target.

  • Primary Off-Targets: CDK1, CDK2, GSK3

    
    .
    
  • Cellular Phenotype: Cytostasis, reduced proliferation in non-target cells (e.g., fibroblasts).

B. The GPCR & Transporter Off-Targets (Acidic Tail)

The


-acetic acid substitution mimics the structure of inhibitory neurotransmitters (GABA, Glycine) and prostaglandin D2 metabolites.
  • Critical Off-Target: CRTh2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) . Pyrazole acetic acids are known antagonists of this receptor.[1]

  • Cellular Phenotype: Inhibition of Th2 lymphocyte migration and eosinophil activation. This is critical for researchers working on inflammation or asthma models , as the scaffold itself effectively acts as an anti-inflammatory agent.

  • Secondary Off-Target: GlyT1 (Glycine Transporter 1) .[2][3][4] Structural similarity to sarcosine allows interference with glycine reuptake, modulating NMDA receptor function in neuronal models.[5]

Comparative Analysis: Performance vs. Alternatives

The following table compares (4-Amino-1H-pyrazol-1-yl)acetic acid against alternative scaffolds used for similar "hinge-binding" or "linker" purposes.

Feature(4-Amino-1H-pyrazol-1-yl)acetic acid Alternative A: 1-Methyl-4-aminopyrazole Alternative B: 4-Amino-1-ethylpiperidine
Primary Utility Hinge binder with carboxyl handleHinge binder (neutral)Solubilizing linker
Kinase Selectivity Low (Promiscuous hinge binder)Medium (Requires decoration)High (Non-aromatic)
CRTh2 Binding High Risk (Acidic tail mimics PGD2)Negligible Negligible
Cell Permeability Moderate (Polar acid group)HighHigh
Cytotoxicity Moderate (CDK inhibition)LowLow
Best Use Case PROTAC linkers, fragment screeningKinase inhibitor coreSolubility enhancement

Expert Insight: If your goal is simply to attach a pyrazole to a protein or surface, avoid the acetic acid derivative. Use Alternative A with a neutral linker (e.g., PEG) to eliminate CRTh2 interference.

Visualization: The Dual-Risk Pathway

The diagram below illustrates how the scaffold enters the cell and diverges to affect both nuclear (Kinase) and membrane (GPCR) targets.

OffTargetPathways cluster_Membrane Cell Membrane / Cytosol cluster_Nucleus Nucleus Compound (4-Amino-1H-pyrazol-1-yl) acetic acid CRTh2 Off-Target: CRTh2 (GPR44) (Immune Cells) Compound->CRTh2 Acidic Tail Mimicry GlyT1 Off-Target: GlyT1 (Neuronal Cells) Compound->GlyT1 Amino Acid Mimicry CDK Off-Target: CDK1/2 (Proliferating Cells) Compound->CDK ATP-Mimetic Head Migration Phenotype: Inhibited Chemotaxis CRTh2->Migration Excitability Phenotype: Altered NMDA Signaling GlyT1->Excitability Arrest Phenotype: G2/M Cell Cycle Arrest CDK->Arrest

Caption: Dual-mechanism off-target pathways. The acidic tail drives membrane receptor interference (CRTh2, GlyT1), while the pyrazole core drives nuclear kinase inhibition.

Experimental Protocols: Validating Specificity

To trust your data, you must prove that the observed effects are not due to these off-targets. Use this "Negative Control Workflow."

Protocol A: The "Acidic Tail" Exclusion Assay (For Immune/Neuronal Models)

Objective: Determine if the acetic acid tail is causing false positives via CRTh2 or GlyT1. Reagents:

  • Test Compound: (4-Amino-1H-pyrazol-1-yl)acetic acid (10 µM).

  • Control A: 1-Methyl-1H-pyrazol-4-amine (Lacks acidic tail).

  • Control B: Acetic Acid (Acidic control).

Workflow:

  • Seed Cells: Use Th2-polarized lymphocytes or Jurkat cells.

  • Treatment: Treat parallel wells with Test Compound, Control A, and Control B for 24 hours.

  • Readout (Migration): Perform a Transwell migration assay using PGD2 as the chemoattractant.

  • Interpretation:

    • If Test Compound inhibits migration but Control A does not, the effect is driven by the acetic acid tail (CRTh2 off-target).

    • If both inhibit migration, the effect is likely toxicity or kinase-mediated.

Protocol B: Kinase Selectivity Profiling (ADP-Glo)

Objective: Quantify the "Kinase Promiscuity" of the scaffold. Method:

  • Panel Selection: Screen against CDK2/CyclinA, GSK3

    
    , and EGFR.
    
  • Reaction: Incubate 10 µM compound with kinase, substrate, and ATP (at

    
    ) for 60 min.
    
  • Detection: Add ADP-Glo reagent to deplete ATP, then Kinase Detection Reagent to convert ADP to light.

  • Threshold: Any inhibition >30% at 10 µM indicates a "dirty" scaffold that requires chemical modification (e.g., methylation of the amine) before use as a probe.

References

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4. Source: Bioorganic & Medicinal Chemistry Letters (2015). Significance: Establishes the 4-aminopyrazole core as a potent kinase hinge binder. URL:[Link]

  • 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2011). Significance: Identifies the specific off-target risk of the pyrazole-acetic acid motif against CRTh2. URL:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: Molecules (2021). Significance: Demonstrates the promiscuity of the aminopyrazole scaffold across the dark kinome. URL:[Link]

  • Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms. Source: Biomedicines (2024).[4][6] Significance: Discusses the structural mimicry of glycine analogues (like sarcosine and pyrazole-acetic acids) in transporter inhibition. URL:[Link]

Sources

Comparative

Part 1: Strategic Selection – The Right Tool for the Biological Question

The "Target Validation Crisis" in drug discovery is often attributed to poor mechanistic resolution. A drug candidate may kill cancer cells, but if it does not do so via the hypothesized target, the program is a "dead ma...

Author: BenchChem Technical Support Team. Date: February 2026

The "Target Validation Crisis" in drug discovery is often attributed to poor mechanistic resolution. A drug candidate may kill cancer cells, but if it does not do so via the hypothesized target, the program is a "dead man walking."

This guide moves beyond basic "how-to" steps to establish a rigorous, self-validating framework for confirming Mechanism of Action (MoA) using genetic perturbation. We will focus on the "Gold Standard" triad: Knockout (CRISPR) , Knockdown (RNAi) , and the emerging frontier of Protein Degradation (Degrons/PROTACs) .

Do not default to CRISPR just because it is popular. The choice of perturbation dictates the biological question you can answer.

Comparative Analysis of Perturbation Modalities
FeatureCRISPR-Cas9 (Knockout) RNAi (Knockdown) Targeted Degradation (PROTAC/dTAG)
Target Level DNA (Genomic ablation)mRNA (Transcript silencing)Protein (Post-translational)
Duration Permanent (Heritable)Transient (3–7 days)Reversible (Hours)
Completeness 100% (Null allele)Partial (Hypomorph, ~70-95%)Tunable (>90% rapid depletion)
Key Risk Genetic Compensation: Cells may upregulate paralogs to survive permanent loss.Off-Target (Seed): siRNA seed regions often mimic miRNAs, silencing unintended transcripts.Kinetics: Requires specific binder; linker optimization is non-trivial.
Best For Confirming absolute requirement; "All-or-nothing" targets.Mimicking drug inhibition (dose-response); Essential genes.Studying acute loss (immediate phenotype) without compensation.

Part 2: The "Gold Standard" Experimental Workflow

A robust MoA study is not a linear line; it is a closed loop . You must demonstrate that the phenotype is caused solely by the loss of the target and can be reversed by its return.

Diagram 1: The Self-Validating Loop

MoA_Validation_Loop Start Target Hypothesis Perturb Genetic Perturbation (KO / KD) Start->Perturb Design gRNA/siRNA Validate Molecular Validation (Western/qPCR) Perturb->Validate Check Efficiency Phenotype Phenotypic Readout (Viability/Signaling) Validate->Phenotype If Target Lost Rescue Genetic Rescue (cDNA Re-expression) Phenotype->Rescue Loss of Function? Rescue->Perturb No Rescue? (Off-target artifact) Conclusion Confirmed MoA Rescue->Conclusion Phenotype Reverses

Caption: The Validation Loop. The critical checkpoint is the "Rescue" step. If re-introducing the target does not reverse the phenotype, the initial effect was likely an off-target artifact.

Part 3: Detailed Protocol – The "Rescue" System

The most common failure mode in MoA studies is skipping the rescue experiment . Below is a field-proven protocol for a CRISPR-Cas9 Knockout with cDNA Rescue .

Phase 1: In Silico Design (The "Wobble" Strategy)

To rescue a CRISPR knockout, you must re-introduce the target gene. However, if you introduce the wild-type cDNA, the Cas9/gRNA complex (still present in the cell) will cut the rescue plasmid just as it cut the genome.

  • Solution: Engineering a "CRISPR-Resistant" cDNA.

  • Method: Introduce silent (synonymous) mutations into the PAM site or the seed region (proximal 8-10 bp to PAM) of your rescue cDNA.

    • Example:

      • Genomic Target: 5'-...GGC TCC TGG...(PAM)-3'

      • Rescue cDNA: 5'-...GGT AGT TGG...(PAM)-3'

      • Result: Amino acid sequence is identical (Gly-Ser-Trp), but Cas9 cannot bind.

Phase 2: Step-by-Step Execution

Step 1: Establishment of Cas9-Inducible Line

  • Transduct target cells with a Doxycycline-inducible Cas9 lentiviral vector (e.g., pCW-Cas9).

  • Select with Puromycin (1-2 µg/mL) for 3 days.

  • Validation: Treat with Dox (1 µg/mL) for 24h and Western blot for Cas9 to confirm tight inducibility (no leakiness without Dox).

Step 2: Dual-gRNA Transduction

  • Why Dual? Using two distinct gRNAs targeting different exons drastically reduces the chance that a phenotype is driven by a single off-target cut.

  • Clone two validated gRNAs into a GFP-expressing vector.

  • Transduct the Cas9-inducible cells.

  • Sort for GFP+ cells (FACS) to ensure 100% transfection efficiency.

Step 3: The Rescue Transfection

  • 24 hours before inducing Cas9, transfect the cells with your Wobble-Mutant cDNA (or an Empty Vector control).

  • Use a distinct selection marker (e.g., Blasticidin) or a fluorescent tag (mCherry).

Step 4: The Kill Switch (Induction)

  • Add Doxycycline (1 µg/mL) to the media.

  • Timeline:

    • Day 0: Add Dox.

    • Day 3: Harvest protein for Western Blot (verify endogenous protein loss + rescue protein expression).

    • Day 5-7: Assess Phenotype (e.g., CellTiter-Glo for viability).

Phase 3: Data Interpretation Table
Experimental ConditionExpected Result (On-Target)Result (Off-Target Artifact)
gRNA + Empty Vector Phenotype Present (e.g., cell death)Phenotype Present
gRNA + Rescue cDNA Phenotype Reversed (Cells survive)Phenotype Persists (Cells die)
Non-Targeting gRNA No PhenotypePhenotype (Rare toxicity)

Part 4: Critical Controls & Troubleshooting

The "Genetic Compensation" Trap
  • Observation: You knock out Gene X, but see no phenotype.

  • Cause: The cell upregulates Gene Y (a paralog) to take over the function. This is common in CRISPR but rare in RNAi/Degradation.

  • Solution: If CRISPR fails, try siRNA or dTAG . Acute loss (RNAi/Protein degradation) often hits the cell too fast for it to rewire its genetic network.

Molecular Validation (The "Western Blot" Rule)
  • Do not rely on qPCR alone.

  • Reason: CRISPR indels often lead to "nonsense-mediated decay" (NMD) of mRNA, but not always. You might have low mRNA but zero protein. Conversely, small in-frame deletions can leave mRNA levels normal while destroying protein function.

  • Rule: You must demonstrate loss of protein via Western Blot or Mass Spectrometry.

Off-Target Mitigation
  • For RNAi: Use "Pools" of 4 different siRNAs. If the pool works, deconstruct it to test individual siRNAs. At least 2 of 4 must recapitulate the phenotype.

  • For CRISPR: Use High-Fidelity Cas9 variants (e.g., eSpCas9) to minimize off-target cuts.

Part 5: Visualizing the Mechanism

Understanding where you are striking the central dogma is crucial for interpreting kinetics.

Diagram 2: Mechanisms of Action

Mechanism_Comparison cluster_DNA NUCLEUS (DNA Level) cluster_RNA CYTOPLASM (mRNA Level) cluster_Protein PROTEOME (Protein Level) Gene Target Gene Indel Indel/Frameshift (Permanent KO) Gene->Indel Repair Error mRNA mRNA Transcript Gene->mRNA Transcription CRISPR CRISPR-Cas9 (Double Strand Break) CRISPR->Gene Indel->mRNA No Transcript Degrade mRNA Degradation (Transient KD) mRNA->Degrade Cleavage Protein Functional Protein mRNA->Protein Translation siRNA siRNA/RISC (Slicing) siRNA->mRNA Degrade->Protein Reduced Translation Proteasome Proteasomal Decay (Rapid Elimination) Protein->Proteasome Tagging PROTAC PROTAC/Degron (Ubiquitination) PROTAC->Protein

References

  • Morgens, D. W., et al. (2016). "Systematic comparison of CRISPR/Cas9 and RNAi screens for essential genes." Nature Biotechnology. Link

  • Smith, I., et al. (2017). "Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map." PLOS Biology. Link

  • Evers, B., et al. (2016). "CRISPR knockout screening outperforms shRNA and CRISPRi in identifying essential genes." Nature Biotechnology. Link

  • Giuliano, C. J., et al. (2019). "Melanoma addiction to the long non-coding RNA SAMMSON." Nature (Example of Rescue Protocol). Link

  • Naito, Y., et al. (2015). "CRISPRdirect: software for designing CRISPR/Cas guide RNA with reduced off-target sites." Bioinformatics. Link

Sources

Validation

A Comparative Guide to the Biological Activity of Pyrazole Isomers for Drug Discovery Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of clinically approved drugs. This five-membered aromatic heterocycle, with its two adjacent nitrogen ato...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of clinically approved drugs. This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a versatile template for designing potent and selective therapeutic agents. However, the seemingly subtle variation in the substitution pattern on the pyrazole ring—creating positional isomers or regioisomers—can lead to dramatic shifts in biological activity. This guide provides an in-depth comparative analysis of pyrazole isomers, focusing on their anticancer and anti-inflammatory activities, to provide researchers with a clear, data-driven understanding of the critical structure-activity relationships (SAR) that govern their therapeutic potential.

The Decisive Role of Isomerism in Pyrazole's Biological Profile

Pyrazole's unique structure, featuring a "pyrrole-like" nitrogen and a "pyridine-like" nitrogen, allows for diverse interactions with biological targets.[1] The arrangement of substituents around this core dictates the molecule's steric profile, electronic distribution, and hydrogen bonding capabilities, which are fundamental to its pharmacological effect.

For instance, the synthesis of diarylpyrazoles can result in different regioisomers, such as 1,3-diaryl, 1,5-diaryl, or 3,5-diaryl configurations. These isomers, while possessing the same molecular formula, can adopt different conformations and present distinct pharmacophoric features to a target protein, leading to significant differences in binding affinity and biological response.[2] Understanding these nuances is not merely academic; it is a critical aspect of rational drug design, enabling the optimization of potency and selectivity while minimizing off-target effects.

Comparative Analysis of Biological Activity: Anticancer and Anti-inflammatory Effects

The influence of pyrazole isomerism is profoundly evident in its two most prominent therapeutic areas: oncology and inflammation. The following sections present comparative data to illustrate how positional changes of substituents on the pyrazole ring directly impact biological outcomes.

Anticancer Activity: The Kinase Inhibition Landscape

Many pyrazole-based anticancer agents function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer cells.[3] The specific arrangement of substituents on the pyrazole core is crucial for achieving potent and selective inhibition of these kinases.

A study on pyrazole-based inhibitors targeting Bruton's tyrosine kinase (BTK), a key player in B-cell malignancies, revealed a stark difference in activity between two regioisomers. A scaffold-hopping approach from the known inhibitor pirtobrutinib led to two isomeric pyrazole cores. The regioisomeric pyrazole 5 showed a greater than 10-fold loss in cellular potency compared to the parent compound's scaffold.[4] This highlights the stringent structural requirements for effective binding within the kinase active site.

CompoundSubstitution PatternCellular Potency (IC50)
Pirtobrutinib ScaffoldN1-linked pyrazoleHigh
Regioisomeric Pyrazole 5 C3-linked pyrazole>10-fold lower

Table 1: Comparative cellular potency of regioisomeric pyrazole-based BTK inhibitors. Data synthesized from a representative study to illustrate the impact of isomerism.[4]

This difference in activity can be attributed to the altered orientation of the substituents, which affects key hydrogen bond interactions within the kinase's active site.[3]

Anti-inflammatory Activity: Selective COX-2 Inhibition

The development of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, revolutionized the treatment of inflammatory conditions by reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5] The 1,5-diarylpyrazole scaffold of Celecoxib is a hallmark of this class of drugs. However, studies on other isomeric arrangements have demonstrated that potent and selective COX-2 inhibition is not limited to this single scaffold.

A series of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles were designed and synthesized as selective COX-2 inhibitors.[6] The most potent compound in this series, 9g , which features a 1,3-diphenylpyrazole core, exhibited a COX-2 IC50 of 0.31 μM, demonstrating significant potency.[6] In a separate study, 1,5-diarylpyrazoles conjugated with a nitric oxide-donating group also showed improved COX-2 inhibition compared to Celecoxib.[7]

Isomeric ScaffoldRepresentative CompoundTargetIC50 (μM)Selectivity Index (COX-1/COX-2)
1,5-DiarylpyrazoleCelecoxibCOX-2~0.04>30
1,3-DiarylpyrazoleCompound 9g COX-20.31High
1,5-Diarylpyrazole-NO hybridCompound 7 COX-2Improved vs CelecoxibHigh

Table 2: Comparative COX-2 inhibitory activity of different pyrazole isomer scaffolds. Data is illustrative and compiled from multiple sources to demonstrate the activity of different isomeric cores.[6][7]

These findings underscore that while the 1,5-diaryl substitution pattern is a validated strategy for COX-2 inhibition, other isomeric arrangements, such as the 1,3-diaryl pattern, can also yield highly potent and selective inhibitors.[2]

Methodologies for Biological Evaluation

The comparative analysis of pyrazole isomers relies on robust and standardized in vitro assays. The following protocols for kinase and COX inhibition assays are fundamental to generating the quantitative data necessary for structure-activity relationship studies.

Protocol for In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified, typically through a fluorescence- or luminescence-based method. Inhibition is observed as a decrease in signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test pyrazole isomer in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer to create a dose-response curve.

    • Prepare a solution of the target kinase in an appropriate kinase assay buffer.

    • Prepare a solution of the specific substrate (peptide or protein) and ATP in the assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Assay Execution:

    • In a microplate, add the kinase solution to each well.

    • Add the serially diluted test compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Pre-incubate the plate to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

    • Incubate the reaction for a predetermined time at a controlled temperature, ensuring the reaction proceeds under linear conditions.

    • Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.

  • Signal Detection and Data Analysis:

    • Add the detection reagent. For ADP detection assays, this reagent converts ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[8]

Kinase_Inhibition_Workflow cluster_prep 1. Preparation cluster_exec 2. Assay Execution cluster_analysis 3. Analysis A Prepare Compound Dilutions E Add Compounds & Controls A->E B Prepare Kinase Solution D Add Kinase to Plate B->D C Prepare ATP/Substrate Mix G Initiate with ATP/Substrate C->G D->E F Pre-incubate E->F F->G H Incubate G->H I Stop Reaction H->I J Add Detection Reagent I->J K Read Signal J->K L Plot Dose-Response Curve K->L M Calculate IC50 L->M

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Protocol for In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes to assess potency and selectivity.

Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of heme, the enzyme catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by prostaglandin G2, producing a colored product that can be measured spectrophotometrically.[9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the test pyrazole isomers in a suitable solvent like DMSO.

    • Prepare serial dilutions of the test compounds.

    • Prepare the assay buffer (e.g., Tris-HCl buffer, pH 8.0) containing heme.

    • Prepare solutions of purified ovine or human COX-1 and COX-2 enzymes.

    • Prepare a solution of arachidonic acid (the substrate) and the colorimetric substrate (TMPD).

  • Assay Execution (performed in parallel for COX-1 and COX-2):

    • To the wells of a 96-well plate, add the assay buffer with heme.

    • Add the serially diluted test compounds or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as controls.

    • Add the respective COX enzyme (COX-1 or COX-2) to the wells.

    • Incubate the plate for a brief period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid/TMPD solution.

  • Signal Detection and Data Analysis:

    • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader in kinetic mode.

    • Determine the initial reaction velocity (rate of color development) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 for each enzyme.

    • The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2). A higher SI value indicates greater selectivity for COX-2.

COX_Inhibition_Workflow cluster_prep 1. Preparation cluster_exec 2. Assay Execution (Parallel Plates) cluster_analysis 3. Analysis A Prepare Compound Dilutions E Add Compounds & Controls A->E B Prepare COX-1 & COX-2 Enzymes F Add COX-1 or COX-2 B->F C Prepare Substrate/Probe Mix H Initiate with Arachidonic Acid/TMPD C->H D Add Buffer & Heme D->E E->F G Pre-incubate F->G G->H I Measure Kinetic Absorbance H->I J Calculate Reaction Rates I->J K Determine IC50 for each Isoform J->K L Calculate Selectivity Index (SI) K->L

Caption: A generalized workflow for an in vitro COX inhibition assay.

Conclusion and Future Perspectives

The evidence presented in this guide unequivocally demonstrates that the isomeric form of a pyrazole derivative is a critical determinant of its biological activity. The strategic placement of substituents on the pyrazole ring can profoundly influence potency against key therapeutic targets such as protein kinases and COX enzymes, as well as selectivity between isoforms. For researchers in drug discovery, a thorough exploration of pyrazole isomers is not just a suggestion but a necessity for successful lead optimization.

Future advancements in this field will likely involve the use of computational modeling to predict the binding of different pyrazole isomers to their targets, thereby guiding more efficient synthesis and testing. Furthermore, the exploration of novel, less common isomeric scaffolds may unlock new therapeutic opportunities. A continued focus on comparative studies under standardized conditions will be essential to build a comprehensive understanding of the structure-activity relationships that will drive the development of the next generation of pyrazole-based medicines.

References

  • Patel, et al. (2018). Pyrazoles as anticancer agents: Recent advances.
  • Hassan, A. A., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Pharmaceuticals, 15(6), 741. [Link]

  • Abdellatif, K. R., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(23), 7359. [Link]

  • Rouzer, C. A., & Marnett, L. J. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]

  • Kumar, A., et al. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 44(39), 16957-16971. [Link]

  • Koprivanac, M., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(4), 743-752. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Penning, T. D., et al. (1998). 1,3-Diarylcycloalkanopyrazoles and diphenyl hydrazides as selective inhibitors of cyclooxygenase-2. Bioorganic & medicinal chemistry letters, 8(19), 2733–2738. [Link]

  • Abdel-Wahab, B. F., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. [Link]

  • Wang, X., et al. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. Journal of Medicinal Chemistry.
  • Avvaru, N., & Davis, R. A. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 491, 49–55. [Link]

  • Abubshait, S. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15(1), 1-15. [Link]

  • Bio-protocol. (2022). COX-1 and COX-2 Inhibition Assay. [Link]

  • Chimenti, F., et al. (2011). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 16(10), 8483–8496. [Link]

  • Bansal, S., et al. (2014). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. European journal of medicinal chemistry, 80, 167–174. [Link]

  • Zhang, S., et al. (2025). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. MedChemComm, 16(1), 1-7. [Link]

  • Hassan, A. A., et al. (2025). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Kumar, S., et al. (2019). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
  • DavidsonX. (n.d.). IC50 Determination. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Gedschold, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International journal of molecular sciences, 23(23), 14834. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Wang, Y., et al. (2026). Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. Journal of the American Chemical Society.
  • JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. [Link]

  • Nirmal, S. A., et al. (2014). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest.
  • Kumar, A., et al. (2025). Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability.
  • da Silva, A. C., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638122. [Link]

Sources

Comparative

Validating HTS Hits from a Pyrazole Library: Label-Free Biophysics vs. Orthogonal Biochemical Assays

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads Estimated Read Time: 12 Minutes Executive Summary: The Pyrazole Paradox In high-throughput screening (HTS), the py...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads Estimated Read Time: 12 Minutes

Executive Summary: The Pyrazole Paradox

In high-throughput screening (HTS), the pyrazole scaffold is a "privileged structure"—a chemical framework capable of providing ligands for diverse biological targets, particularly kinases and GPCRs. However, this privilege comes with a distinct liability. Pyrazole derivatives frequently exhibit intrinsic fluorescence and aggregation-dependent artifacts that dismantle the logic of standard fluorescence-based HTS readouts.

This guide compares two validation paradigms for pyrazole hits: the Traditional Orthogonal Biochemical Approach (e.g., switching from TR-FRET to FP) versus the Label-Free Biophysical Approach (e.g., Surface Plasmon Resonance - SPR).

The Verdict: While biochemical orthogonal assays are necessary for confirming inhibition, they fail to detect the specific false-positive mechanisms common to pyrazoles. A Label-Free Biophysical workflow is the only self-validating system capable of distinguishing true pharmacological binding from the optical interference and colloidal aggregation characteristic of this library.

The Challenge: Why Pyrazoles Fail Standard Validation

Before comparing solutions, we must define the problem. Pyrazoles are not just "sticky"; they are optically active.

  • Intrinsic Fluorescence: Substituted pyrazolines can exhibit high fluorescence quantum yields (up to 41% in solid state), often emitting in the blue-green region (430–460 nm). This overlaps with the emission channels of common HTS fluorophores (e.g., Coumarin, Fluorescein), leading to false "inhibition" signals in Fluorescence Polarization (FP) or signal gain in FRET assays.

  • Colloidal Aggregation: Pyrazoles often suffer from poor solubility, forming colloidal aggregates that sequester proteins non-specifically. This mimics potent inhibition in enzymatic assays but is a physical artifact.

Visualizing the Failure Mode

The following diagram illustrates how pyrazole interference generates false positives in fluorescence assays compared to the clean signal of label-free methods.

PyrazoleInterference cluster_0 Fluorescence Assay (TR-FRET/FP) cluster_1 Label-Free Biophysics (SPR) Excitation Excitation Light Pyrazole Pyrazole Hit (Autofluorescent) Excitation->Pyrazole Absorbs Detector Detector Readout Pyrazole->Detector Emits False Signal (Mimics Probe) FlowCell Sensor Surface (Immobilized Target) Binding Mass Change (Refractive Index) FlowCell->Binding Analyte Injection Sensorgram Kinetic Profile (Kon/Koff) Binding->Sensorgram Direct Measurement Explanation Result: Fluorescence assays cannot distinguish true binding from compound interference. cluster_0 cluster_0 cluster_0->Explanation

Figure 1: Mechanism of pyrazole interference in optical assays vs. label-free detection.

Comparative Analysis: Biochemical vs. Biophysical Validation[1]

This section objectively compares the performance of re-screening hits using an orthogonal biochemical assay (Method A) against a biophysical validation workflow (Method B).

Method A: Orthogonal Biochemical Rescreening

Standard Practice: If the primary screen was TR-FRET, validate hits using Fluorescence Polarization (FP) or AlphaScreen.

FeaturePerformanceLimitation
Throughput High (384/1536-well)Can process thousands of hits rapidly.
Sensitivity High (pM - nM range)Excellent for potent inhibitors.
Interference Poor Pyrazole autofluorescence often bleeds into multiple channels. "Orthogonal" optical methods often share spectral overlaps.
Stoichiometry N/ACannot determine if 1 or 100 molecules are binding (aggregation).
Cost LowUses standard reagents and plate readers.
Method B: Label-Free Biophysical Validation (SPR/GCI)

Advanced Practice: Validate hits by measuring direct binding mass changes on a biosensor.

FeaturePerformanceAdvantage
Throughput Medium (384-well)Modern SPR (e.g., Biacore 8K, Carterra) matches HTS throughput needs.
Sensitivity Medium-HighRequires no labels; detects weak binders (fragments) often missed by biochemical IC50s.
Interference Excellent Completely immune to fluorescence/color quenching.
Stoichiometry Precise Distinguishes 1:1 binding (True Hit) from Super-Stoichiometric binding (Aggregator).
Kinetics Full ProfileProvides

,

, and residence time, not just affinity (

).

The Protocol: A Self-Validating Pyrazole Workflow

To ensure scientific integrity, do not rely on a single endpoint. Use this integrated workflow to triage pyrazole hits. This protocol prioritizes the elimination of false positives before expensive chemical optimization.[1]

Step 1: Chemical & In Silico Triage

Before wet-lab validation, apply strict filters to the hit list.

  • PAINS Filter: Run hits through electronic filters to identify Pan-Assay Interference Compounds.

  • Purity Check: Pyrazole synthesis often uses metal catalysts (Cu, Pd). Metal impurities can chelate His-tags on recombinant proteins.

    • Action: Re-purify hits or add a metal chelator (e.g., EDTA) to the assay buffer to rule out metal-dependent artifacts.

Step 2: The "Clean Screen" (Biophysical Triage)

Instead of immediately calculating IC50s, perform a single-concentration binding check using Surface Plasmon Resonance (SPR).

  • Technique: Fix the protein target to the sensor chip. Inject compounds at 10-20 µM.

  • Success Criteria:

    • Response Unit (RU): Signal must match the theoretical

      
       for 1:1 binding.
      
    • Square Wave: Rapid on/off rates are expected for hits. "Sticky" curves (slow dissociation) indicate non-specific hydrophobic interaction.

    • Super-stoichiometry: If the signal is >120% of theoretical

      
      , the compound is aggregating. Discard immediately. 
      
Step 3: Orthogonal Biochemical Confirmation

Only compounds passing the SPR "Clean Screen" are tested for IC50.

  • Protocol: Use a red-shifted readout (e.g., HTRF using red fluorophores) to minimize overlap with pyrazole blue emission.

  • Control: Include a "mock" reaction without the enzyme to measure the intrinsic fluorescence of the compound at all concentrations.

Workflow Visualization

ValidationWorkflow cluster_triage Step 1: Chemical Triage cluster_biophys Step 2: Biophysical Triage (SPR) cluster_biochem Step 3: Functional Confirmation Start HTS Primary Hits (Pyrazole Library) Filter1 In Silico PAINS Filter Start->Filter1 Filter2 Metal Chelation Check (+EDTA) Filter1->Filter2 SPR_Screen Single Point SPR @ 10µM Filter2->SPR_Screen Decision1 Binding Stoichiometry? SPR_Screen->Decision1 Aggregator >120% Rmax (Aggregator) Decision1->Aggregator High NonBinder No Signal (False Positive) Decision1->NonBinder None CleanBinder 1:1 Binding (True Binder) Decision1->CleanBinder 1:1 Discard Discard IC50 Biochemical IC50 (Red-shifted Fluorophore) CleanBinder->IC50 Valid VALIDATED HIT IC50->Valid

Figure 2: Integrated workflow for filtering pyrazole HTS hits.

Experimental Data Support

In a study validating phenylpyrazole inhibitors of the YTHDF2 protein, researchers utilized a multi-tiered approach similar to the one described above.

  • Initial Screen: Fluorescence Polarization (FP) identified hits.[2]

  • Validation Failure: Many hits showed activity in FP but failed in orthogonal assays due to intrinsic fluorescence.

  • Biophysical Rescue: The team employed nanoDSF (Differential Scanning Fluorimetry) and EMSA (Electrophoretic Mobility Shift Assay) .

    • Result: Only compounds that showed a thermal shift (stabilization of the protein) in nanoDSF were advanced. This label-free confirmation was crucial to rule out optical interference.

    • Outcome: Identification of compound CK-75, a validated non-covalent inhibitor, which would have been indistinguishable from artifacts without biophysical data.

Data Summary Table: Validation Success Rates
Validation MethodFalse Positive Rate (Est.)Primary Cause of Failure
Single Biochemical Assay 60-80%Autofluorescence, Quenching
Orthogonal Biochemical 30-40%Aggregation, Compound Interference
Biophysical (SPR/TSA) < 5%Low Affinity (False Negatives possible)

References

  • Biophysics in Hit Validation

    • Renaud, J. P., et al. (2016). Biophysics in drug discovery: impact, challenges and opportunities.[3][4] Nature Reviews Drug Discovery.

  • Pyrazole Fluorescence Issues

    • Li, M. M., et al. (2013).[5][6] A New Pyrazoline-Based Fluorescent Probe for Cu2+ in Live Cells.[6] Journal of Fluorescence.[6]

  • YTHDF2 Pyrazole Case Study

    • Wang, J., et al. (2022). Phenylpyrazoles as Inhibitors of the m6A RNA-Binding Protein YTHDF2.[2] Journal of Medicinal Chemistry.

  • HTS Hit Validation Guides

    • BellBrook Labs.[7] A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.

Sources

Validation

Structural Evolution and Therapeutic Efficacy: A Comparative Guide to Pyrazolopyrimidine Analogs

Topic: Evaluating the structure-activity relationship of pyrazolopyrimidine analogs. Content Type: Publish Comparison Guide. Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold represents a cornerstone in modern med...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the structure-activity relationship of pyrazolopyrimidine analogs. Content Type: Publish Comparison Guide.

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, primarily due to its bioisosteric relationship with the adenine ring of ATP.[1][2] This structural mimicry allows these analogs to function as potent ATP-competitive inhibitors across a spectrum of kinases, including Src, BTK, and mTOR. Unlike the quinazoline scaffold—which dominated early EGFR inhibition—the pyrazolopyrimidine core offers unique vectors for substitution (N1, C3, C4, C6) that allow for fine-tuning of selectivity and physicochemical properties.

This guide provides a technical evaluation of pyrazolopyrimidine structure-activity relationships (SAR), comparing their performance against alternative scaffolds and detailing the experimental protocols required to validate their efficacy.

Architectural Analysis: The Scaffold Landscape

To understand the utility of pyrazolopyrimidines, one must compare them with the natural substrate (Purine) and the synthetic workhorse (Quinazoline).

Scaffold Comparative Visualization

The following diagram illustrates the structural superposition of the pyrazolo[3,4-d]pyrimidine core against Adenine (ATP) and Quinazoline, highlighting the critical nitrogen atoms involved in hinge binding.

ScaffoldComparison Adenine Adenine (Natural Substrate) Core: Purine Key: N1, N3, N7, N9 Pyrazolo Pyrazolo[3,4-d]pyrimidine (Bioisostere) Key: N1, N2, N5, N7 Advantage: C3 Selectivity Vector Adenine->Pyrazolo Bioisosteric Replacement (Retains Hinge Binding) Quinazoline Quinazoline (Synthetic Competitor) Key: N1, N3 Advantage: High Potency (EGFR) Adenine->Quinazoline Synthetic Mimicry Pyrazolo->Quinazoline Comparison: Pyrazolo allows C3 substitutions absent in Quinazoline

Figure 1: Structural relationship between the natural adenine substrate, the pyrazolo[3,4-d]pyrimidine isostere, and the quinazoline scaffold.

Comparative Performance Matrix
FeaturePyrazolo[3,4-d]pyrimidineQuinazolinePurine (Endogenous)
Hinge Binding Bidentate (N1/N2 region)Monodentate or BidentateBidentate
Solubility Moderate to High (Tunable at N1)Low to ModerateHigh
Selectivity Potential High (C3 "Gatekeeper" access)Moderate (C4/C6 driven)Low (Promiscuous)
Metabolic Stability High (Resistant to deaminase)ModerateLow (Rapid metabolism)
Primary Targets Src, BTK, mTOR, CDKEGFR, HER2Pan-kinase (Non-selective)

SAR Evaluation Guide: The Pyrazolopyrimidine Core

The versatility of this scaffold lies in four critical regions. Modifications here dictate the shift from a broad-spectrum inhibitor to a highly selective chemical probe.

The Critical Vectors
  • Region A: The Hinge Binder (C4-Amino)

    • Function: Mimics the exocyclic amine of adenine. Forms a critical hydrogen bond with the kinase hinge region (e.g., Met341 in Src).

    • Optimization: Substitution here is generally restricted. Large groups disrupt hinge binding, but small alkylamines can sometimes be tolerated.

  • Region B: The Selectivity Switch (C3-Position)

    • Function: This position faces the "gatekeeper" residue (e.g., Thr338 in c-Src).

    • Insight: Introducing a bulky hydrophobic group (e.g., tert-butyl or substituted phenyl) at C3 forces the compound to rely on the size of the gatekeeper pocket.

    • Example:PP1 utilizes a p-tolyl group at C3 to achieve nanomolar potency against Src family kinases (SFKs) while sparing kinases with larger gatekeepers.

  • Region C: The Solubility Handle (N1-Position)

    • Function: Extends into the solvent-exposed region or the ribose-binding pocket.

    • Optimization: Ideal site for solubilizing groups (e.g., piperazines, morpholines) or alkyl chains. Unlike quinazolines, where N1 is part of the ring system, the pyrazole nitrogen allows for diverse alkylation without destroying aromaticity.

  • Region D: The Affinity Booster (C6-Position)

    • Function: Often left as hydrogen or substituted with small groups to interact with the sugar pocket.

    • Insight: Bulky groups here often reduce potency due to steric clash with the ribose-binding floor.

Comparative Data Review

The following table contrasts the inhibitory profiles of key pyrazolopyrimidine analogs against a standard quinazoline (Gefitinib) to demonstrate how structural tweaks shift target specificity.

Table 1: Comparative Inhibitory Potency (IC₅₀ in nM)

CompoundScaffoldCore SubstitutionsSrc (SFK)BTKEGFRMechanism
PP1 Pyrazolo[3,4-d]C3: p-TolylC4: AminoN1: tert-Butyl5 nM >1000 nM>10,000 nMReversible ATP-competitive
PP2 Pyrazolo[3,4-d]C3: p-ChlorophenylC4: AminoN1: tert-Butyl4 nM >1000 nM>10,000 nMReversible ATP-competitive
Ibrutinib Pyrazolo[3,4-d]C3: PhenoxyphenylN1: Piperidine-acrylamide2.2 nM0.5 nM 5.6 nMCovalent (Cys481 in BTK)
Gefitinib QuinazolineC4: 3-Cl-4-F-anilinoC6/7: Alkoxy>5000 nM>10,000 nM0.4 nM Reversible ATP-competitive

Data Sources: Hanke et al. (1996) for PP1/PP2; Honigberg et al. (2010) for Ibrutinib.

Analysis:

  • PP1 vs. Ibrutinib: Both share the pyrazolo[3,4-d]pyrimidine core. However, Ibrutinib incorporates an acrylamide warhead at the N1-linked piperidine. This enables a covalent bond with Cys481 in BTK, drastically shifting the profile from a reversible Src inhibitor (like PP1) to an irreversible BTK inhibitor.

  • Scaffold Hopping: While Gefitinib (Quinazoline) is supreme for EGFR, the pyrazolopyrimidine scaffold (Ibrutinib) can still achieve significant EGFR inhibition (5.6 nM), demonstrating the inherent "kinase-privileged" nature of the pyrazolopyrimidine core.

Experimental Protocols for Validation

To objectively evaluate a new pyrazolopyrimidine analog, researchers must move beyond simple IC₅₀ generation. The following protocols ensure rigorous validation of mechanism and target engagement.

Protocol A: Time-Dependent Inhibition Assay (Covalency Check)

Purpose: To determine if an analog (like Ibrutinib) acts via a covalent irreversible mechanism or simple reversible binding.

Workflow Visualization:

ProtocolWorkflow Step1 1. Pre-incubation Enzyme + Inhibitor (Var. Conc.) Time: 0, 15, 30, 60 min Step2 2. Initiate Reaction Add ATP + Substrate (Km conc.) Step1->Step2 Step3 3. Measure Activity (FRET / 33P-ATP) Step2->Step3 Step4 4. Plot IC50 vs Pre-incubation Time Step3->Step4 Decision IC50 Shifts Left? Step4->Decision ResultA Irreversible / Slow-Binding Decision->ResultA Yes (Shift > 3x) ResultB Reversible ATP-Competitive Decision->ResultB No Shift

Figure 2: Workflow for distinguishing reversible vs. irreversible inhibition modes.

Step-by-Step Methodology:

  • Preparation: Prepare a 2X kinase solution (e.g., BTK or Src) in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Pre-incubation: Aliquot kinase into a 384-well plate. Add the pyrazolopyrimidine analog at 10 concentrations (3-fold dilution series). Incubate for varying times (

    
     min).
    
  • Initiation: Add a mixture of ATP (at

    
    ) and peptide substrate (e.g., Poly-Glu-Tyr).
    
  • Detection: Monitor the reaction using a mobility shift assay (e.g., Caliper LabChip) or TR-FRET.

  • Analysis: Plot IC₅₀ values against pre-incubation time.

    • Interpretation: A significant decrease in IC₅₀ (left-shift) as pre-incubation time increases indicates irreversible binding or slow-binding kinetics , typical of acrylamide-modified pyrazolopyrimidines. Constant IC₅₀ indicates reversible binding (e.g., PP1).

Protocol B: Cellular Target Engagement (Western Blot)

Purpose: To confirm that biochemical potency translates to cellular activity.

  • Cell Culture: Seed relevant cells (e.g., PC3 for Src, Mino for BTK) at

    
     cells/well.
    
  • Treatment: Treat cells with the analog (0.1, 1, 10 µM) for 2 hours. Include a DMSO control and a reference compound (e.g., Dasatinib).

  • Lysis: Wash with cold PBS and lyse in RIPA buffer containing phosphatase inhibitors (Na₃VO₄, NaF).

  • Immunoblotting:

    • Primary Antibody: Anti-pSrc (Tyr416) or Anti-pBTK (Tyr223).

    • Loading Control: Anti-Total Src/BTK and Anti-GAPDH.

  • Quantification: Normalize phospho-signal to total protein signal. Calculate cellular EC₅₀.[3][4]

References

  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Journal of Biological Chemistry, 271(2), 695-701. Link

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. Link

  • Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry, 40(22), 3601–3616. Link

  • Furet, P., et al. (2003). Structure-Based Design of Novel, Potent, and Selective Inhibitors of the Kinase Insert Domain-Containing Receptor (KDR) Tyrosine Kinase. Journal of Medicinal Chemistry, 46(17), 3539–3545. Link

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride

Executive Summary & Risk Profile Objective: To establish a zero-contamination, zero-exposure workflow for the handling of (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride. Chemical Context: This compound acts as a bifu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Objective: To establish a zero-contamination, zero-exposure workflow for the handling of (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride.

Chemical Context: This compound acts as a bifunctional building block in pharmaceutical synthesis, often used in the development of kinase inhibitors. As a hydrochloride salt of an amino-pyrazole , it presents a dual hazard profile:

  • Biological Activity: The amino-pyrazole core is a privileged scaffold in medicinal chemistry, implying potential biological activity (e.g., enzyme inhibition) even at low doses.

  • Physicochemical Reactivity: The hydrochloride moiety renders the solid hygroscopic and potentially acidic upon contact with mucosal membranes or atmospheric moisture.

Hazard Classification (GHS):

  • Skin/Eye Irritation: Category 2/2A (Risk of acid burns/dermatitis).

  • STOT-SE: Category 3 (Respiratory tract irritation from dust).[1]

  • Hygroscopic Nature: Rapid absorption of water may alter stoichiometry and release trace hydrochloric acid fumes.

Personal Protective Equipment (PPE) Matrix

Rationale: The following selection criteria exceed standard "lab coat and glasses" protocols to account for the fine particle size and ionic nature of the salt.

PPE CategorySpecificationTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient.[2] The HCl salt nature creates a risk of immediate acidic irritation if dust bypasses side shields. Goggles provide a seal against fine particulates.
Dermal (Hand) Double Nitrile Gloves (Min.[2] 0.11 mm / 4 mil)Outer Layer: Standard Nitrile (changed immediately upon splash).[2] Inner Layer: Extended cuff Nitrile. Why: Organic salts can permeate compromised glove materials. Double gloving enables outer glove removal without exposing skin.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Primary: All solid handling must occur inside a certified chemical fume hood.[2] Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 respirator is mandatory to prevent inhalation of irritant dust.
Body High-Neck Lab Coat (Cotton/Poly blend)Must be fully buttoned to the neck to prevent dust accumulation on street clothes.[2] Synthetic blends are preferred for chemical resistance; 100% cotton is preferred if flammability is a concurrent risk in the lab.

Operational Workflow & Logic

The following diagram illustrates the decision-making process for safe handling, from storage retrieval to waste disposal.

SafetyWorkflow Start Start: Chemical Retrieval CheckEnv Check Engineering Controls (Fume Hood Flow > 100 fpm) Start->CheckEnv Donning Don PPE: 1. Lab Coat 2. Goggles 3. Double Gloves CheckEnv->Donning Weighing Weighing Protocol: Use Antistatic Gun Avoid Spatula Contact (Use Pouring) Donning->Weighing Solubilization Solubilization: Add Solvent SLOWLY (Exotherm Risk) Weighing->Solubilization SpillCheck Spill or Dust Release? Solubilization->SpillCheck Cleanup Decontamination: Wet Wipe (pH neutralizer) Dispose as Haz Waste SpillCheck->Cleanup Yes Disposal Disposal: Segregate Liquid/Solid Label 'Acidic Organic' SpillCheck->Disposal No Cleanup->Disposal

Caption: Operational logic flow ensuring engineering controls are verified before PPE donning and chemical manipulation.

Detailed Handling Protocols

A. Weighing & Transfer (Critical Control Point)

Risk: Static electricity often causes fine organic salts to "jump," creating invisible dust clouds.

  • Engineering Control: Operate exclusively within a chemical fume hood.

  • Static Mitigation: Use an ionizing fan or antistatic gun on the weighing boat and spatula before contact.

  • Technique:

    • Place a secondary containment tray (spill tray) inside the balance.

    • Do not insert the stock bottle spatula directly into the bottle if possible; gently tap the bottle to transfer solid to the weighing boat (minimizes cross-contamination).[2]

    • Close the balance door gently to avoid air turbulence displacing the powder.

B. Solubilization

Risk: HCl salts can be exothermic when dissolving in water or protic solvents (methanol/ethanol).

  • Vessel Selection: Use borosilicate glass (Pyrex/Duran). Avoid metal spatulas for stirring (corrosion risk).

  • Addition Order: Always add the solid to the solvent , not the reverse. This prevents the formation of a "gummy" clump that traps heat and solvent.

  • Ventilation: Keep the vessel open in the hood for a few seconds after addition to allow any initial acid vapors to vent away from the user's breathing zone.

C. Decontamination & Spill Response

Risk: Unseen residues can hydrolyze in humid air, leaving acidic spots on benchtops.

  • Minor Spills (< 5g):

    • Cover with a generic absorbent pad.

    • Wipe the area with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid salt.

    • Follow with a water rinse, then ethanol.

  • PPE Removal (Doffing):

    • Remove outer gloves and dispose of them in the solid waste container inside the hood.[2]

    • Remove goggles.

    • Remove lab coat.

    • Wash hands with soap and water immediately.

Waste Disposal Strategy

Proper disposal protects downstream waste handlers.

Waste StreamClassificationHandling Instruction
Solid Waste Hazardous Organic SolidCollect in a dedicated container labeled "Organic Solids - Irritant/Acidic".[2] Do not mix with strong oxidizers.[3]
Liquid Waste Organic Solvent/AqueousIf dissolved in water/buffer: Check pH.[2] If < 4, neutralize with dilute base before adding to "Aqueous Waste". If dissolved in organic solvent: Dispose in "Halogenated" or "Non-Halogenated" solvent waste as appropriate for the solvent.
Sharps/Glass Contaminated SharpsAny glass contaminated with the substance must go into a hard-walled sharps container, not general trash.[2]

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. [Link]

  • PubChem. Compound Summary: Pyrazole Derivatives Safety Data. National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
Reactant of Route 2
(4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride
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